4-hydroxysphinganine (C17 base)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of 4-Hydroxysphinganine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxysphinganine, also known as phytosphingosine, is a crucial trihydroxy long-chain base (LCB) that forms the backbone of a significant portion of plant sphingolipids. These complex lipids are not merely structural components of cellular membranes but also play pivotal roles in signaling pathways governing programmed cell death, stress responses, and development. The biosynthesis of 4-hydroxysphinganine is a key regulatory node in sphingolipid metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-hydroxysphinganine in plants, with a focus on the model organism Arabidopsis thaliana. It consolidates quantitative data on sphingolipid composition, details key experimental protocols for studying this pathway, and presents visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, lipidomics, and drug development seeking to understand and manipulate this vital metabolic pathway.
The Core Biosynthetic Pathway
The synthesis of 4-hydroxysphinganine in plants is a multi-step process that begins with the de novo synthesis of sphingolipids in the endoplasmic reticulum (ER). The foundational long-chain base, sphinganine (dihydrosphingosine), is the direct precursor to 4-hydroxysphinganine.
The key enzymatic step is the hydroxylation of sphinganine at the C-4 position. This reaction is catalyzed by a class of enzymes known as Long-Chain Base C-4 Hydroxylases , also referred to as Sphingoid Base Hydroxylases (SBH). These enzymes are di-iron-oxo type hydroxylases.[1]
In the model plant Arabidopsis thaliana, two genes have been identified to encode for LCB C-4 hydroxylases:
-
SBH1 (At1g69640)
-
SBH2 (At1g14290)[1]
Both SBH1 and SBH2 are integral membrane proteins localized to the endoplasmic reticulum .[2] The hydroxylation reaction requires molecular oxygen and a reducing agent, typically NADH or NADPH.[2]
The overall reaction can be summarized as:
Sphinganine + O₂ + NAD(P)H + H⁺ → 4-Hydroxysphinganine + H₂O + NAD(P)⁺
The resulting 4-hydroxysphinganine can then be utilized by ceramide synthases to form phytoceramides, which are further modified to produce complex sphingolipids like glycosyl inositol phosphoceramides (GIPCs), the most abundant class of sphingolipids in plants.[3]
Visualizing the Biosynthetic Pathway
References
- 1. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Post‐genomic Approach to Understanding Sphingolipid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of Phytosphingosine (C17 Base) in Yeast Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (PHS), a C17 sphingoid long-chain base, is a critical signaling molecule in the budding yeast Saccharomyces cerevisiae. Far from being a mere structural component of complex sphingolipids, PHS actively participates in the regulation of fundamental cellular processes. This technical guide provides an in-depth exploration of the signaling functions of PHS, with a particular focus on its roles in the Pkh1/2-Ypk1/2 and TORC2 signaling cascades, endocytosis, and apoptosis. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex signaling networks and workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers investigating yeast cell signaling and for professionals in drug development targeting sphingolipid metabolic pathways.
Introduction to Phytosphingosine in Yeast
Saccharomyces cerevisiae primarily synthesizes sphingolipids containing a C18 phytosphingosine backbone. PHS levels are tightly regulated and fluctuate in response to environmental cues, most notably heat stress.[1] Its strategic position in the sphingolipid metabolic pathway allows it to function as a key signaling hub, influencing a multitude of downstream cellular events.
Core Signaling Pathways Modulated by Phytosphingosine
The Pkh1/2-Ypk1/2 Signaling Axis: A Central Effector Pathway
A primary mechanism through which PHS exerts its signaling effects is through the direct activation of the phosphoinositide-dependent kinase-1 (PDK1) homologs, Pkh1 and Pkh2.[2] This activation, in turn, leads to the phosphorylation and activation of the downstream AGC family kinases, Ypk1 and Ypk2.[2] This signaling cascade is crucial for maintaining cell wall integrity, regulating cell growth, and responding to various stresses.[3]
Signaling Pathway Diagram:
Interplay with TORC2 Signaling
The Target of Rapamycin Complex 2 (TORC2) is another critical regulator of cell growth and membrane homeostasis that intersects with PHS signaling. TORC2 is responsible for the phosphorylation and activation of Ypk1, and this activity is responsive to membrane stress.[4][5] Sphingolipid depletion, which can alter PHS levels, leads to increased TORC2-dependent phosphorylation of Ypk1.[4] This suggests a feedback loop where cellular sphingolipid status, including PHS levels, influences TORC2 activity to maintain homeostasis.
Signaling Pathway Diagram:
References
- 1. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingoid long chain base phytosphingosine activates AGC-type protein kinases in Saccharomyces cerevisiae including Ypk1, Ypk2, and Sch9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TORC2-dependent protein kinase Ypk1 phosphorylates ceramide synthase to stimulate synthesis of complex sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of 4-Hydroxysphinganine in Fungal Membrane Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxysphinganine, also known as phytosphingosine (PHS), is a critical sphingolipid long-chain base abundant in fungal cell membranes.[1] It serves not only as a fundamental structural component, influencing membrane fluidity and organization, but also as a key precursor in the biosynthesis of complex sphingolipids essential for fungal growth, signaling, and pathogenesis.[2][3] This technical guide provides an in-depth exploration of the biological functions of 4-hydroxysphinganine in fungal membranes, offering a comprehensive resource for researchers in mycology and professionals engaged in the development of novel antifungal therapeutics. The unique aspects of fungal sphingolipid metabolism, particularly the synthesis and utilization of 4-hydroxysphinganine, present promising targets for new antifungal drug discovery.[4]
Introduction: The Significance of 4-Hydroxysphinganine in Fungi
Fungal membranes are dynamic structures crucial for cellular homeostasis, environmental sensing, and interaction with host organisms.[5][6] Sphingolipids, alongside glycerophospholipids and ergosterol, are major constituents of these membranes. In fungi, the sphingolipid profile is distinct from that of mammals, with 4-hydroxysphinganine being a prominent long-chain base.[5] This molecule is synthesized through the hydroxylation of dihydrosphingosine (sphinganine) by the enzyme dihydrosphingosine C4-hydroxylase (Sur2/Syr2).[2][5] The presence of the hydroxyl group at the C4 position significantly impacts the physicochemical properties of the sphingolipids and the membranes they inhabit.
4-Hydroxysphinganine is a central intermediate in the synthesis of complex inositol-containing sphingolipids, such as inositol phosphorylceramides (IPCs), which are vital for fungal viability and virulence.[3][4] Given its importance and the fact that the enzymes involved in its synthesis are unique to fungi, the 4-hydroxysphinganine pathway has emerged as a key target for the development of novel antifungal agents.[3]
Biosynthesis of 4-Hydroxysphinganine in Fungi
The de novo synthesis of sphingolipids in fungi begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[2] A series of enzymatic reactions leads to the formation of dihydrosphingosine, the immediate precursor to 4-hydroxysphinganine.
Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway in fungi highlighting the central role of 4-hydroxysphinganine.
Biological Functions in Fungal Membranes
Structural Role and Membrane Properties
4-Hydroxysphinganine is a fundamental component that influences the physical characteristics of the fungal membrane. When incorporated into ceramides, the hydroxyl group at the C4 position can participate in hydrogen bonding, leading to more ordered and stable membrane domains.[7]
-
Membrane Thickness and Fluidity: The incorporation of phytosphingosine-containing ceramides into phospholipid bilayers has been shown to increase membrane thickness.[7] This alteration in bilayer structure can, in turn, affect membrane fluidity, which is crucial for the function of embedded proteins and for cellular processes like endocytosis.[8][9][10]
-
Lipid Raft Formation: 4-Hydroxysphinganine-derived sphingolipids are key components of lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids.[6][11] These rafts are implicated in organizing signaling complexes and are important for the localization and function of various membrane proteins.[6]
Role in Fungal Signaling and Pathogenesis
Beyond its structural contributions, 4-hydroxysphinganine and its downstream metabolites are involved in crucial signaling pathways that regulate fungal growth, development, and virulence.
-
Precursor to Inositol Phosphorylceramides (IPCs): 4-Hydroxysphinganine is the precursor for phytoceramide, which is subsequently converted to IPCs.[2][4] IPCs are the most abundant class of sphingolipids in many fungi and are essential for viability.[4] The enzymes involved in IPC synthesis are unique to fungi, making them attractive antifungal targets.[3][4]
-
Regulation of Virulence Factors: The integrity of the sphingolipid biosynthetic pathway, including the production of 4-hydroxysphinganine, is critical for the expression of virulence factors in pathogenic fungi.[4] For example, defects in this pathway can impair hyphal formation, stress responses, and the ability to cause disease.[2][3]
Quantitative Data on the Effects of 4-Hydroxysphinganine
The following table summarizes quantitative data regarding the antifungal activity of exogenously applied phytosphingosine against various fungal pathogens.
| Fungal Species | Assay Type | Concentration | Effect | Reference |
| Sclerotinia sclerotiorum | Liquid Medium Growth | 80 µM | Significant inhibition of fungal growth | [12] |
| Fusarium graminearum | Liquid Medium Growth | 80 µM | Partial inhibition of fungal growth | [12] |
| Verticillium longisporum | Liquid Medium Growth | 80 µM | Significant inhibition of fungal growth | [12] |
| Candida albicans | N/A | Not Specified | Permeabilization of the plasma membrane, leading to cell death. | [13] |
Experimental Protocols
Extraction of Fungal Sphingolipids
A widely used method for the extraction of lipids from fungal cells is a modification of the Folch and Bligh and Dyer methods.[2][14]
Protocol:
-
Cell Harvesting: Grow fungal cells to the desired growth phase and harvest by centrifugation.
-
Washing: Wash the cell pellet with distilled water to remove any residual medium.
-
Cell Disruption: Resuspend the cell pellet in a suitable solvent (e.g., methanol) and disrupt the cells using glass beads and vigorous vortexing or other mechanical means.
-
Lipid Extraction:
-
Add chloroform and water to the disrupted cell suspension to achieve a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).
-
Vortex the mixture thoroughly and then centrifuge to separate the phases.
-
The lower organic phase contains the lipids.
-
-
Drying and Storage:
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -20°C or -80°C until further analysis.
-
Analysis of 4-Hydroxysphinganine and its Derivatives
High-Performance Liquid Chromatography (HPLC):
HPLC is a common technique for separating and quantifying sphingolipids.[15]
-
Derivatization (Optional but often necessary for detection): Free sphingoid bases can be derivatized with a fluorescent tag (e.g., o-phthalaldehyde (OPA) or NBD-Cl) to enhance detection sensitivity.
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the sphingolipids using a gradient of organic solvents (e.g., methanol, acetonitrile) and water.
-
-
Detection:
-
If derivatized, use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen tag.
-
Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
-
Mass Spectrometry (MS):
MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of sphingolipids.[2]
-
Sample Introduction: Introduce the lipid extract into the mass spectrometer, either directly via infusion or after separation by LC.
-
Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate ions of the lipid molecules with minimal fragmentation.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to identify the different sphingolipid species present in the sample.
-
Tandem MS (MS/MS): For structural elucidation, select a specific ion and fragment it to obtain a characteristic fragmentation pattern that can confirm the identity of the sphingolipid.
Caption: A general experimental workflow for the investigation of 4-hydroxysphinganine's role in fungal membranes.
4-Hydroxysphinganine and Antifungal Drug Development
The enzymes involved in the synthesis of 4-hydroxysphinganine and its downstream products are attractive targets for novel antifungal therapies due to their absence in humans.[3]
-
Inhibitors of Dihydrosphingosine C4-hydroxylase (Sur2): Targeting this enzyme would block the production of 4-hydroxysphinganine and, consequently, the synthesis of essential IPCs. This is expected to have a potent fungicidal effect.[3]
-
Synergistic Drug Combinations: Understanding the role of 4-hydroxysphinganine in membrane integrity can inform the development of combination therapies. For instance, drugs that disrupt the sphingolipid pathway could potentially sensitize fungi to existing antifungals that target the cell membrane or cell wall.[16][17]
Conclusion
4-Hydroxysphinganine is a multifaceted molecule in fungi, playing indispensable roles in membrane structure, signaling, and pathogenesis. Its abundance in fungi and the uniqueness of its biosynthetic pathway make it and its associated enzymes prime targets for the development of the next generation of antifungal drugs. A deeper understanding of the biological functions of 4-hydroxysphinganine will be crucial for exploiting this pathway to combat the growing threat of fungal infections and antifungal resistance.[18][19] This guide provides a foundational resource to stimulate further research and development in this promising area.
References
- 1. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 3. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological functions of sphingolipids in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Membrane Sphingolipids Regulate the Fitness and Antifungal Protein Susceptibility of Neurospora crassa [frontiersin.org]
- 7. Influence of phytosphingosine-type ceramides on the structure of DMPC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane Fluidity and Temperature Sensing Are Coupled via Circuitry Comprised of Ole1, Rsp5, and Hsf1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I [mdpi.com]
- 10. Lipid composition in fungal membrane models: effect of lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytosphingosine kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal resistance: Emerging mechanisms and implications (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Antifungal drug resistance: an update - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of C17 Sphingoid Bases in Eukaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are fundamental components of eukaryotic cell membranes, serving both structural and signaling roles. While C18 sphingoid bases are the most common in mammals, certain eukaryotic lineages utilize odd-chain sphingoid bases, notably C17 variants. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and physiological roles of C17 sphingoid bases. The nematode Caenorhabditis elegans is highlighted as a primary model organism, as it predominantly synthesizes C17 iso-branched sphingoid bases. We delve into the unique biosynthetic pathways, the potential evolutionary advantages related to membrane biophysics and environmental adaptation, and the current understanding of their roles in cellular signaling. This guide also includes detailed experimental protocols for the analysis of these lipids and visual workflows to aid in future research.
Introduction: The Enigma of Odd-Chain Sphingoid Bases
Sphingolipids are a diverse class of lipids defined by a long-chain amino alcohol backbone, the sphingoid base. In mammals, the predominant sphingoid base is the 18-carbon molecule, sphingosine (d18:1). However, a fascinating diversity in sphingolipid structure exists across the eukaryotic domain, including variations in chain length, branching, and saturation. Among these variations, the presence of C17 sphingoid bases presents an intriguing evolutionary question. These "uncommon" sphingoid bases are not merely trace components in some organisms but constitute the major sphingolipid species, as is the case with the iso-branched C17 sphingoid bases in the nematode Caenorhabditis elegans.[1]
The evolutionary pressures that have led to the selection and maintenance of this distinct sphingolipid profile are not yet fully understood. It is hypothesized that the unique biophysical properties conferred by C17 and particularly iso-branched sphingoid bases may offer adaptive advantages related to membrane fluidity, environmental stress resistance, and host-pathogen interactions. This guide aims to synthesize the current knowledge on C17 sphingoid bases to provide a comprehensive resource for researchers investigating lipid biology, evolutionary biochemistry, and novel therapeutic targets.
Phylogenetic Distribution of C17 Sphingoid Bases
While C18 sphingoid bases are ubiquitous, the distribution of C17 sphingoid bases is more sporadic across eukaryotic lineages. The most well-characterized example is the nematode C. elegans, where iso-branched C17 sphingoid bases are the primary type.[1] Evidence for the presence of C17 sphingoid bases in other organisms is emerging, though often as minor components.
| Eukaryotic Group | Organism | C17 Sphingoid Base Type | Abundance | Reference(s) |
| Nematoda | Caenorhabditis elegans | iso-branched d17:0 and d17:1 | Major Component | [1][2] |
| Mammalia | Human (Skin) | Straight-chain d17:1 | Minor Component | [3] |
| Insecta | Various species | Straight-chain and branched | Detected | [4] |
This table summarizes available data; further research is needed for a comprehensive phylogenetic survey.
Biosynthesis of C17 Sphingoid Bases
The biosynthesis of sphingoid bases begins with the condensation of L-serine and a long-chain fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate.
The Canonical C18 Pathway
In most mammals, SPT preferentially uses palmitoyl-CoA (C16:0) to produce 3-ketosphinganine, which is then reduced to sphinganine (d18:0), the C18 backbone of most mammalian sphingolipids.
The C17 Iso-Branched Pathway in C. elegans
C. elegans utilizes a distinct pathway to generate its characteristic C17 iso-branched sphingoid bases. This pathway begins with the synthesis of iso-branched fatty acids, which are derived from branched-chain amino acids like leucine.[1] The key steps are:
-
Precursor Synthesis: Leucine is metabolized to produce isovaleryl-CoA, which serves as a primer for fatty acid synthesis.
-
Elongation: A series of elongation steps, involving enzymes such as ELO-5 and ELO-6, generates C15iso-CoA.[5]
-
SPT Condensation: The C. elegans serine palmitoyltransferase then utilizes C15iso-CoA as its substrate, condensing it with L-serine to form the C17 iso-branched 3-ketosphinganine.
-
Downstream Modifications: This precursor is then reduced to C17 iso-branched sphinganine (id17:0) and can be further desaturated to form C17 iso-branched sphingosine (id17:1).[1]
Caption: Biosynthesis of C17 iso-branched sphingoid bases in C. elegans.
Evolutionary Significance and Functional Implications
The prevalence of C17 iso-branched sphingoid bases in C. elegans suggests a significant evolutionary advantage. While direct evidence is still being gathered, several hypotheses have been proposed:
-
Membrane Biophysics: The iso-branch in the acyl chain disrupts the tight packing of lipids in the membrane.[5] This could be an adaptation to maintain membrane fluidity across varying environmental temperatures, a crucial factor for poikilothermic organisms like nematodes.
-
Development and Survival: Studies have shown that the synthesis of iso-branched fatty acids and, consequently, C17 iso-branched sphingolipids is essential for the post-embryonic growth and survival of C. elegans, particularly under conditions of metabolic stress like high glucose levels.[5] Straight-chain sphingoid bases are unable to rescue developmental defects caused by the absence of their iso-branched counterparts, highlighting the structural specificity and functional importance of the iso-branch.[2]
-
Host-Pathogen Interactions: The unique lipid composition of the nematode's cell surfaces may play a role in interactions with pathogens, potentially serving as a defense mechanism or influencing symbiotic relationships.
Signaling Roles of C17 Sphingoid Bases
Sphingoid bases and their phosphorylated derivatives, such as sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate a wide array of cellular processes, including cell proliferation, apoptosis, and migration. It is plausible that C17 sphingoid bases and their metabolites, such as C17-S1P, perform similar signaling functions.
While specific receptors or signaling pathways uniquely activated by C17-S1P have not yet been definitively identified, it is likely that C17-S1P can interact with the same family of S1P receptors (S1PR1-5) as C18-S1P. However, the difference in chain length and the presence of an iso-branch may modulate the binding affinity and downstream signaling efficacy.
Caption: Putative signaling pathway of C17-Sphingosine-1-Phosphate (C17-S1P).
Experimental Protocols
The analysis of C17 sphingoid bases relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the extraction and quantification of sphingolipids from biological samples, which can be adapted for the specific analysis of C17 sphingoid bases.
Sphingolipid Extraction
-
Sample Preparation: Homogenize approximately 10^6 cells or 10 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of a C17 sphingolipid internal standard cocktail. This is crucial for accurate quantification, especially when analyzing samples that do not endogenously produce C17 bases. For samples like C. elegans, a different odd-chain or deuterated standard would be necessary.
-
Solvent Extraction: Perform a one-phase organic solvent extraction using a mixture of chloroform and methanol. A common method is a modified Bligh-Dyer extraction.
-
Phase Separation: Induce phase separation by adding water and chloroform. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).
LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phases: A gradient elution is employed, commonly with a mobile phase A consisting of water with formic acid and ammonium formate, and a mobile phase B consisting of methanol or acetonitrile with formic acid and ammonium formate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic lipids.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is most common for sphingoid bases and their derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the C17 sphingoid base) and a specific product ion (a characteristic fragment generated by collision-induced dissociation).
-
MRM Transitions (Example for C17 Sphingosine):
-
Precursor Ion (m/z): 286.3
-
Product Ion (m/z): 268.3 (corresponding to the loss of water)
-
-
Proposed Experimental Workflow
To further elucidate the evolutionary significance of C17 sphingoid bases, a structured experimental approach is necessary. The following workflow outlines a potential research strategy.
Caption: Experimental workflow to investigate the significance of C17 sphingoid bases.
Conclusion and Future Directions
The study of C17 sphingoid bases, particularly the iso-branched forms found in C. elegans, offers a unique window into the evolutionary diversification of lipid metabolism. Current evidence strongly suggests that these unique structures are not merely evolutionary relics but are functionally significant, contributing to essential processes like development and stress adaptation, likely through the modulation of membrane biophysical properties.
For researchers in drug development, understanding these alternative sphingolipid pathways could unveil novel therapeutic targets. For instance, inhibitors of the enzymes responsible for iso-branched fatty acid synthesis could be potent and specific anti-nematode agents.
Future research should focus on a broader phylogenetic survey to identify other organisms that utilize C17 sphingoid bases, comparative studies on the biophysical properties of membranes containing C17 versus C18 sphingolipids, and detailed investigations into the potential for unique signaling roles of C17-S1P and other metabolites. Such studies will be crucial in fully unraveling the evolutionary and physiological importance of this fascinating class of lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical properties of sphingosine, ceramides and other simple sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxysphinganine as a Precursor in Complex Sphingolipid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxysphinganine, also known as phytosphingosine, is a critical sphingoid base that serves as a fundamental precursor in the biosynthesis of a diverse array of complex sphingolipids, particularly phytoceramides and their derivatives. These lipids are integral to the structural integrity and signaling functions of cellular membranes, especially in the skin, plants, and yeast. This technical guide provides a comprehensive overview of the metabolic pathways involving 4-hydroxysphinganine, the key enzymes that regulate its synthesis and conversion, and its role in cellular signaling. Furthermore, we present detailed experimental protocols for the analysis of 4-hydroxysphinganine-derived sphingolipids, quantitative data on enzyme kinetics and lipid abundance, and discuss the implications for drug development, particularly in dermatology and beyond.
Introduction to 4-Hydroxysphinganine and its Significance
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While sphingosine is the most well-known sphingoid base in mammals, 4-hydroxysphinganine is distinguished by an additional hydroxyl group at the C4 position. This structural modification confers unique properties to the resulting complex sphingolipids, influencing membrane fluidity, lipid packing, and signaling activities.
Phytosphingosine is particularly abundant in the stratum corneum of the epidermis, where it is a key component of ceramides that form the skin's permeability barrier.[1][2] Its presence is crucial for maintaining skin hydration and protecting against environmental insults.[1][2] In plants and fungi, 4-hydroxysphinganine is a major sphingoid base, highlighting its evolutionary significance.[3] Dysregulation of 4-hydroxysphinganine metabolism has been implicated in various skin disorders, making the enzymes in its metabolic pathway attractive targets for therapeutic intervention.[4][5]
Biosynthesis of Complex Sphingolipids from 4-Hydroxysphinganine
The synthesis of complex sphingolipids from 4-hydroxysphinganine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER). The pathway begins with the de novo synthesis of dihydroceramide, which is then hydroxylated to form phytoceramide.
Key Enzymatic Steps
-
Serine Palmitoyltransferase (SPT): This enzyme catalyzes the initial and rate-limiting step in sphingolipid biosynthesis, the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[6]
-
3-Ketodihydrosphingosine Reductase: This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).[6]
-
Ceramide Synthases (CerS): Dihydrosphingosine is acylated by a family of six ceramide synthases in mammals, each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramides.[3]
-
Dihydroceramide Δ4-Desaturase/C4-Hydroxylase (DEGS2): This bifunctional enzyme is a critical control point. It can either introduce a double bond into dihydroceramide to form ceramide (desaturase activity) or hydroxylate dihydroceramide at the C4 position of the sphingoid base to produce phytoceramide (hydroxylase activity).[7][8] The relative activities of these two functions can determine the balance between different classes of sphingolipids.
-
Formation of Complex Sphingolipids: Phytoceramide serves as a precursor for more complex sphingolipids. For instance, it can be glycosylated by glucosylceramide synthase to form glucosylphytoceramide, a precursor to gangliosides. It can also be phosphorylated to generate the signaling molecule phytosphingosine-1-phosphate.
Biosynthesis Pathway Diagram
References
- 1. Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care [mdpi.com]
- 3. Australian research explores phytosphingosine-based ceramide formulations for atopic skin care [personalcareinsights.com]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Cascade Initiated by Phytosphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine-1-phosphate (P1P), a bioactive sphingolipid, is emerging as a critical signaling molecule involved in a myriad of cellular processes. While structurally similar to the well-characterized sphingosine-1-phosphate (S1P), P1P exhibits a distinct signaling profile, primarily through its high-affinity interaction with specific G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the P1P-initiated signaling cascade, from receptor engagement to downstream cellular responses. It is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this important signaling pathway. This document outlines the key molecular players, summarizes quantitative data, and provides step-by-step methodologies for essential experiments, complemented by visual diagrams to elucidate complex signaling networks and workflows.
Introduction to Phytosphingosine-1-Phosphate Signaling
Phytosphingosine-1-phosphate is a phosphorylated derivative of phytosphingosine, a sphingoid base prevalent in yeast, plants, and mammals.[1] P1P acts as an extracellular signaling molecule, modulating a variety of physiological and pathological processes, including immune responses, cell migration, and differentiation.[1][2] Its signaling is primarily mediated through the family of S1P receptors, which are members of the GPCR superfamily.[1]
The P1P Signaling Cascade
The signaling cascade initiated by P1P follows a canonical GPCR activation pathway, leading to the activation of various downstream effector proteins.
Receptor Binding and G Protein Activation
P1P has been identified as a high-affinity ligand for the S1P receptor subtype 4 (S1P4/Edg-6).[1] The binding affinity of P1P for the S1P4 receptor is significantly higher than that of S1P itself.[1] Upon binding, P1P induces a conformational change in the S1P4 receptor, facilitating its interaction with and activation of heterotrimeric G proteins. The S1P4 receptor is known to couple to Gαi and Gα12/13 proteins.[3] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to activate downstream effectors.[4][5]
Downstream Signaling Pathways
The activation of Gαi and Gα12/13 by the P1P-S1P4 complex triggers multiple downstream signaling pathways that regulate key cellular functions.
The Gα12/13 pathway is a primary activator of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[3][6] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Activation of Rho GTPases by P1P-S1P4 signaling leads to significant cytoskeletal rearrangements, affecting cell shape and motility.[3] For instance, RhoA activation promotes the formation of stress fibers and focal adhesions, while Rac1 and Cdc42 are involved in the formation of lamellipodia and filopodia, respectively.[6]
The Gαi pathway, upon activation, can lead to the stimulation of the MAP kinase cascade, particularly the extracellular signal-regulated kinase (ERK).[1][8] The MAPK pathway is a crucial signaling module that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[8][9] P1P-mediated activation of ERK can contribute to its effects on cell growth and differentiation.
S1P4 receptor activation can also lead to the stimulation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[10] This increase in intracellular calcium concentration acts as a second messenger, influencing a variety of cellular processes.[10]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the P1P signaling cascade. This data is essential for understanding the potency and efficacy of P1P as a signaling molecule.
Table 1: Ligand Binding Affinities for S1P4 Receptor
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Cell Type/System | Reference |
| Phytosphingosine-1-Phosphate (P1P) | S1P4 | 1.6 nM (Ki) | CHO cells | [1] |
| Sphingosine-1-Phosphate (S1P) | S1P4 | 119 +/- 20 nM (Ki) | CHO cells | [1] |
| Dihydrosphingosine-1-Phosphate (DHS1P) | S1P4 | 10 - 210 nM (varied reports) | Various | [11] |
Table 2: Concentration-Response Data for P1P-Mediated Cellular Effects
| Cellular Response | Ligand | EC50/IC50 | Cell Type | Reference |
| GTPγS Binding | Dihydrosphingosine-1-Phosphate (DHS1P) | 4 nM (EC50) | Ba/F3-S1P4 cells | [11] |
| GTPγS Binding | Sphingosine-1-Phosphate (S1P) | 41 nM (EC50) | Ba/F3-S1P4 cells | [11] |
| Calcium Mobilization | Sphingosine-1-Phosphate (S1P) | 420 nM (EC50) | HUVECs | [10] |
Note: Direct EC50/IC50 values for P1P-mediated downstream effects are not as extensively reported as for S1P. The provided data for related ligands offers a comparative context.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the P1P signaling cascade.
Radioligand Binding Assay
This protocol is for determining the binding affinity of P1P and other ligands to the S1P4 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEPES-Na (pH 7.5)
-
MgCl2
-
CaCl2
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell membranes expressing S1P4 receptor
-
Radiolabeled ligand (e.g., [32P]S1P or [3H]DH-S1P)
-
Unlabeled P1P and other competitor ligands
-
96-well glass fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA.[12]
-
Prepare Receptor Membranes: Dilute the S1P4-expressing cell membranes in the assay buffer to a final concentration of 1-2 µg of protein per well. Keep on ice.[12]
-
Prepare Ligand Solutions:
-
Dissolve unlabeled P1P and other competitor ligands in DMSO or methanol to a high stock concentration (1-10 mM).
-
Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of final concentrations (e.g., 0.001 nM to 100 µM).[12]
-
Dilute the radiolabeled ligand in the assay buffer to a final concentration of 0.1-0.2 nM.[12]
-
-
Assay Setup:
-
Pre-soak the 96-well glass fiber filter plate with 100 µL of assay buffer per well for 60 minutes.
-
In a separate 96-well plate, add 50 µL of the diluted competitor ligand solutions (or buffer for total binding) to each well.
-
Add 50 µL of the diluted receptor membrane suspension to each well.
-
Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[12]
-
-
Binding Reaction:
-
Add 50 µL of the diluted radiolabeled ligand to each well to initiate the binding reaction (final volume 150 µL).
-
Incubate for 60 minutes at room temperature.[12]
-
-
Termination and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash each filter five times with 200 µL of ice-cold assay buffer.[12]
-
-
Detection:
-
Dry the filter plate.
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve and calculate the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Rho GTPase Activation Assay (G-LISA)
This protocol describes a colorimetric ELISA-based method to measure the activation of RhoA, Rac1, or Cdc42 in response to P1P stimulation.[10]
Materials:
-
G-LISA Activation Assay Kit (specific for RhoA, Rac1, or Cdc42)
-
Cell culture plates and reagents
-
P1P
-
Ice-cold PBS
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium overnight.
-
Stimulate the cells with various concentrations of P1P for different time points (e.g., 5, 15, 30, 60 minutes).[12]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 50 µL of ice-cold cell lysis buffer per well and incubating on ice for 15 minutes.[10]
-
Harvest the cell lysates using a cell scraper and transfer to pre-chilled microfuge tubes.
-
Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant containing the cell lysates.
-
-
G-LISA Assay:
-
Follow the specific instructions provided with the G-LISA kit. This typically involves:
-
Adding equal amounts of protein from each cell lysate to the wells of the G-LISA plate, which are coated with a Rho-GTP-binding protein.
-
Incubating the plate to allow the active (GTP-bound) Rho GTPase to bind to the coated protein.
-
Washing the wells to remove unbound proteins.
-
Adding a primary antibody specific for the Rho GTPase of interest.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding a colorimetric HRP substrate and stop solution.
-
-
-
Detection:
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the amount of active Rho GTPase in the sample.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration of the lysates.
-
Compare the levels of Rho GTPase activation in P1P-stimulated cells to unstimulated controls.
-
Calcium Imaging Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to P1P stimulation using a fluorescent calcium indicator.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P1P
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Grow cells to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence image before stimulation.
-
Add P1P at the desired concentration to the cells.
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium levels.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F0) to calculate the change in fluorescence (F/F0).
-
Plot the F/F0 ratio over time to visualize the calcium transient induced by P1P.
-
References
- 1. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Assay: Binding affinity to human sphingosine 1-phosphate receptor 1 expressed in CHO cells was determined by using [33P]-S1P as radioligand (CHEMBL80... - ChEMBL [ebi.ac.uk]
- 9. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
Unveiling the Chemical Arsenal of the Oceans: A Technical Guide to the Diverse World of Marine Sphingoid Bases
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the vast and largely untapped diversity of sphingoid bases found in marine organisms. This whitepaper, titled "Aquatic Enigmas: An In-depth Exploration of Marine Sphingoid Base Diversity, Bioactivity, and Analysis," is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the core structures, biological activities, and analytical methodologies related to these potent marine-derived lipids.
Sphingolipids, essential components of cellular membranes, play critical roles in cell signaling and regulation.[1][2][3] Marine organisms, thriving in unique and often extreme environments, have evolved to produce an extraordinary array of structurally novel sphingoid bases, the fundamental building blocks of sphingolipids.[4][5][6] These marine-derived compounds exhibit a wide range of promising biological activities, including potent antitumor, antimicrobial, and immunomodulatory properties, making them a compelling frontier for drug discovery.[2][7][8]
This in-depth guide provides a structured overview of the known diversity of sphingoid bases in marine life, from microalgae and sponges to tunicates, presenting quantitative data in clear, comparative tables. It further details the significant cytotoxic and antimicrobial potential of these molecules, offering valuable data for researchers in oncology and infectious diseases.
A key feature of this whitepaper is the inclusion of detailed experimental protocols for the extraction, separation, and analysis of these complex lipids from marine samples. Furthermore, to elucidate the mechanisms of action of these bioactive compounds, the guide presents meticulously crafted diagrams of key signaling pathways, generated using the DOT language for Graphviz.
I. Quantitative Distribution of Sphingoid Bases in Marine Organisms
The structural diversity of sphingoid bases in the marine environment is vast, with variations in chain length, branching, and the number and position of double bonds and hydroxyl groups.[2] This section summarizes the quantitative composition of major and unique sphingoid bases identified in various marine organisms.
| Marine Organism Phylum/Class | Organism (Species) | Sphingoid Base | Composition (% of Total Sphingoid Bases) | Reference |
| Porifera (Sponges) | Agelas mauritianus | Agelasphins (α-galactosylceramides) | Not specified | [9] |
| Oceanapia phillipensis | Oceanapiside | Not specified | [1] | |
| Monanchora clathrata | Phytoceramides (iso-methyl-branched) | Not specified | [6] | |
| Various (22 species) | Phosphatidylcholine (PC) | 36.8% - 65.8% of total phospholipids | [3][10] | |
| Various (22 species) | Phosphatidylethanolamine (PE) | Major PL in 2 species | [3][10] | |
| Tunicata (Ascidiacea) | Phallusia fumigata | 2-amino-9-methyl-D-erythro-(4E,8E,10E)-octadeca-4,8,10-triene-1,3-diol | Not specified | [11] |
| Didemnum sp. | 2-amino alcohol (related to sphingosine) | Not specified | [11] | |
| Microalgae (Haptophyta) | Tisochrysis lutea | d19:2, d19:3, d19:4 | Molecular signatures | [12] |
| Mollusca (Squid) | Dosidicus gigas | d19:3 (2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol) | 41.4% | [13] |
| Dosidicus gigas | d16:1 | 28.6% | [13] | |
| Dosidicus gigas | d18:1 | 12.9% | [13] | |
| Bacteria (Marine) | Anaerobic Black Sea Bacteria | 1-deoxysphinganines | Present | [14] |
II. Bioactivity of Marine-Derived Sphingoid Bases
The unique structural features of marine sphingoid bases often translate to potent and selective biological activities. This section provides a summary of the cytotoxic effects against cancer cell lines and antimicrobial activities against pathogenic microbes.
A. Cytotoxic Activity (IC₅₀ Values)
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Synthetic Sphingoid Analog 5 | A2780 (Ovarian) | 25 | [1][12] |
| Synthetic Sphingoid Analog 8 | A2780 (Ovarian) | 32 | [1][12] |
| Synthetic Sphingoid Analog 5 | WiDr (Colon) | ~25-32 | [1][12] |
| Synthetic Sphingoid Analog 8 | WiDr (Colon) | ~25-32 | [1][12] |
| Synthetic Sphingoid Analogs (various) | Various (Ovarian, Colon, Lung, Leukemia) | 1.5 - 6.9 | [1][12] |
| Rhizochalinin A | THP-1 (Human Leukemia) | 7.5 | [15] |
| Bathiapeptide A1 | MCF-7 (Breast) | 0.5 | [16] |
| Bathiapeptides A2, B, C, D | MCF-7 (Breast) | 0.5 - 12.4 | [16] |
| Pityriacitrin D | MDA-MB-231 (Breast) | 8.0 | [16] |
| nrCap18 (synthetic peptide derivative) | MDA-MB-231 (Breast) | 0.29 | [17] |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 1.6 | [17] |
B. Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Oceanapiside (OPS) | Candida glabrata (Fluconazole-resistant) | 10 | [1][2][18][19] |
| Oceanalin (Aglycone of OPS) | Candida glabrata | 3 | [2] |
| D-sphingosine | Candida glabrata | 30 | [2] |
| Sphinganine | Candida glabrata | 30 | [2] |
| Halocidin (peptide) | Candida albicans | 1 - 4 | [11] |
| Cadiolides E, H | Candida albicans | IC₅₀ 7.62, 10.36 µM | [11] |
| Papillosin (peptide) | Micrococcus luteus | 0.13 - 0.25 | [11] |
| Papillosin (peptide) | Escherichia coli | 0.25 - 0.50 | [11] |
| Purified compound from Bacillus sp. RB27 | MRSA, S. aureus, E. faecalis, C. striatum, S. agalactiae, S. capitis | 0.3125 - 1.25 | [8] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of marine sphingoid bases.
A. Extraction of Sphingolipids from Marine Invertebrates
This protocol is a modification of the Bligh and Dyer method, optimized for higher lipid yields from marine invertebrate tissues.[7]
-
Sample Preparation: Lyophilize fresh or frozen marine invertebrate tissue to remove water. Grind the lyophilized tissue into a fine powder.
-
Initial Methanol Soak: Suspend the powdered tissue in methanol and let it stand for 24 hours. This initial step has been shown to increase lipid yields by 14% to 30%.[7]
-
Bligh and Dyer Extraction:
-
To the methanol suspension, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).
-
Homogenize the mixture thoroughly using a high-speed homogenizer.
-
Add additional chloroform and water to bring the final solvent ratio to 2:2:1.8, which will induce phase separation.
-
Centrifuge the mixture to facilitate phase separation.
-
-
Lipid Recovery:
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
Wash the upper aqueous phase and the solid interface with a small volume of chloroform and add this to the initial chloroform extract.
-
Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen gas to obtain the total lipid extract.
-
-
Storage: Store the dried lipid extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.
B. Separation of Sphingolipid Classes by Thin-Layer Chromatography (TLC)
This protocol describes the separation of neutral and polar lipids, including sphingolipids, from a total lipid extract.[13][20][21][22][23]
-
Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.[22]
-
Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a small spot or a narrow band onto the origin line of the TLC plate, approximately 2 cm from the bottom edge.
-
Development for Neutral Lipids:
-
Place the TLC plate in a developing chamber saturated with a non-polar solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[21]
-
Allow the solvent to migrate up the plate until the solvent front is about 1 cm from the top edge.
-
Remove the plate and dry it completely.
-
-
Development for Polar Lipids (including Sphingolipids):
-
Visualization:
-
Spray the dried plate with a suitable visualization reagent. For general lipid detection, 50% sulfuric acid followed by charring on a hot plate can be used.[22]
-
Alternatively, for non-destructive visualization, spray with a 0.05% solution of primuline in acetone:water (80:20, v/v) and view under UV light.
-
-
Identification and Quantification: Identify the lipid classes by comparing their migration distances (Rf values) with those of known standards run on the same plate. For quantification, the separated lipid spots can be scraped from the plate, eluted with a suitable solvent, and quantified by other methods.
C. Analysis of Sphingoid Bases by HPLC after Acidic Hydrolysis and Derivatization
This protocol details the release of sphingoid bases from complex sphingolipids and their subsequent analysis by HPLC with fluorescence detection.[7][16][20][25][26]
-
Acidic Hydrolysis:
-
Dissolve the total lipid extract or a purified sphingolipid fraction in 1 M HCl in methanol.
-
Heat the mixture in a sealed tube at 70-90°C for 18 hours to cleave the amide and glycosidic linkages, releasing the free sphingoid bases.[7]
-
-
Extraction of Sphingoid Bases:
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., aqueous ammonia).
-
Extract the liberated sphingoid bases with diethyl ether or another suitable organic solvent.
-
Wash the organic phase with water to remove salts and other polar impurities.
-
Evaporate the organic solvent to dryness.
-
-
Derivatization with o-Phthalaldehyde (OPA):
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute the derivatives using a gradient of acetonitrile in water.[20]
-
Detect the fluorescent OPA-derivatized sphingoid bases using a fluorescence detector with excitation at 340 nm and emission at 455 nm.[20]
-
Quantify the individual sphingoid bases by comparing their peak areas to those of known standards.
-
IV. Signaling Pathways and Mechanisms of Action
The unique structures of marine-derived sphingoid bases enable them to interact with specific cellular targets, leading to their observed biological effects. This section illustrates the proposed signaling pathways for three prominent examples.
A. Inhibition of Fungal Ceramide Synthase by Oceanapiside
Oceanapiside, a "two-headed" sphingolipid from the sponge Oceanapia phillipensis, exhibits potent antifungal activity, particularly against fluconazole-resistant Candida glabrata.[1][2][18][19] Its mechanism of action involves the inhibition of sphingolipid biosynthesis at the level of ceramide synthase.[1][18]
Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Oceanapiside.
B. Activation of NKT Cells by KRN7000 (Agelasphin Analog)
KRN7000 is a synthetic analog of agelasphins, α-galactosylceramides isolated from the marine sponge Agelas mauritianus.[8][9] It is a potent activator of Natural Killer T (NKT) cells, a specialized subset of T lymphocytes, through its presentation by the CD1d molecule on antigen-presenting cells (APCs).[11][14][19][27][28]
References
- 1. Cytotoxicity of sphingoid marine compound analogs in mono- and multilayered solid tumor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New trends in phospholipid class composition of marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing effects of agelasphin-11 on natural killer cell activities of normal and tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oceanapiside, a Marine Natural Product, Targets the Sphingolipid Pathway of Fluconazole-Resistant Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bce.au.dk [bce.au.dk]
- 21. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 22. Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of all stereoisomers of KRN7000, the CD1d-binding NKT cell ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of 4-Hydroxysphinganine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxysphinganine, also known as phytosphingosine, is a critical bioactive sphingolipid involved in a myriad of cellular processes, including cell proliferation, apoptosis, and membrane structure integrity. The precise regulation of its metabolism is paramount for cellular homeostasis, and dysregulation has been implicated in various pathological conditions. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis and degradation of 4-hydroxysphinganine. We delve into the key enzymes, their kinetic properties, transcriptional control, and the intricate signaling pathways that modulate their activity. Furthermore, this guide offers detailed experimental protocols for the quantitative analysis of 4-hydroxysphinganine and the assessment of key enzyme activities, alongside a discussion of pharmacological inhibitors. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, drug development, and biomedical science, facilitating a deeper understanding of 4-hydroxysphinganine metabolism and its potential as a therapeutic target.
Introduction to 4-Hydroxysphinganine Metabolism
4-Hydroxysphinganine is a tri-hydroxyl long-chain base that forms the backbone of phytoceramides and other complex sphingolipids. Its synthesis is a highly regulated process, primarily occurring in the endoplasmic reticulum. The metabolic pathways leading to the formation and breakdown of 4-hydroxysphinganine are integral to the overall sphingolipid metabolic network, which includes the de novo synthesis pathway and the salvage pathway.
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of sphinganine, the direct precursor for 4-hydroxysphinganine. The hydroxylation of sphinganine at the C-4 position is the key step in 4-hydroxysphinganine biosynthesis.
Key Enzymes and Genetic Regulation
The central reaction in 4-hydroxysphinganine formation is catalyzed by sphinganine C-4-hydroxylase. The genetic identity of this enzyme differs between mammals and plants.
Mammalian Sphinganine C-4-Hydroxylase: DEGS2
In mammals, the enzyme responsible for 4-hydroxysphinganine synthesis is the Delta(4)-desaturase, sphingolipid 2 (DEGS2) , also known as DES2. This enzyme exhibits bifunctional activity, capable of both C-4 hydroxylation of sphinganine to form 4-hydroxysphinganine and desaturation of dihydroceramide to form ceramide[1]. The hydroxylase activity of DEGS2 is crucial for the production of phytosphingolipids, which are abundant in tissues like the skin, intestine, and kidney[2].
Genetic Regulation of DEGS2:
The expression of the DEGS2 gene is subject to tissue-specific and developmental regulation. Studies have shown that its expression is dependent on the transcription factor Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) [3]. Furthermore, single nucleotide polymorphisms (SNPs) have been associated with the regulation of DEGS2 expression, indicating a genetic component to its variability in the population[1]. The promoter regions of the DEGS2 gene are available in public databases such as GeneCards, which can be utilized for further investigation into its transcriptional control[4].
Plant Sphinganine C-4-Hydroxylase: SBH1 and SBH2
In plants, particularly in the model organism Arabidopsis thaliana, two homologous genes, SPHINGOID BASE HYDROXYLASE 1 (SBH1) and SPHINGOID BASE HYDROXYLASE 2 (SBH2) , encode for the sphinganine C-4-hydroxylase[5]. These enzymes are crucial for the synthesis of trihydroxy long-chain bases, which are major components of plant sphingolipids.
Genetic Regulation of SBH1 and SBH2:
The expression of SBH1 and SBH2 is regulated by various developmental and environmental cues. The promoter regions of these genes contain cis-regulatory elements that are recognized by specific transcription factors, although the specific transcription factors directly controlling their expression are still an active area of research. Databases like AGRIS (Arabidopsis Gene Regulatory Information Server) can be used to analyze the promoter regions of SBH1 and SBH2 for potential transcription factor binding sites[6]. Plant hormones are also known to play a role in regulating genes involved in secondary cell wall formation, a process where sphingolipids are important, suggesting a potential hormonal regulation of SBH1 and SBH2[7].
Quantitative Data on Enzyme Kinetics
The enzymatic activity of sphinganine C-4-hydroxylases has been characterized in both mammalian and plant systems. The following tables summarize the key kinetic parameters.
Table 1: Kinetic Parameters of Mammalian DEGS2
| Parameter | Value | Substrate | Reference |
| Apparent Km | 35 µM | N-octanoylsphinganine | [8] |
| Vmax | 40 nmol·h-1·mg of protein-1 | N-octanoylsphinganine | [8] |
| Km for mb5 | 0.8 µM | - | [8] |
Table 2: Kinetic Parameters of Plant Sphinganine Hydroxylase (from corn microsomes)
| Parameter | Value | Substrate | Reference |
| Half-maximal activity | ~60 µM | D-erythro-sphinganine | [9] |
| Km for NADPH | 33 µM | - | [9] |
| Km for NADH | 58 µM | - | [9] |
Signaling Pathways and Regulatory Mechanisms
The metabolism of 4-hydroxysphinganine is intricately linked to the broader sphingolipid signaling network. The activity of DEGS2 and SBH1/2 is not only controlled at the transcriptional level but is also influenced by substrate availability and the presence of cofactors.
A critical cofactor for the C-4 hydroxylation reaction is cytochrome b5 . The membrane-bound form of cytochrome b5 is essential for the hydroxylase activity of DEGS2, facilitating electron transfer from NADH[3][8].
dot
Caption: Electron transfer pathway for sphinganine C-4 hydroxylation.
Experimental Protocols
Sphinganine Hydroxylase Activity Assay
This protocol is adapted from studies on mammalian DEGS2 and can be modified for plant enzymes[3].
Materials:
-
Cell or tissue homogenates, or purified enzyme
-
N-octanoyl-D-erythro-[4,5-³H]C₁₈-sphinganine (radiolabeled substrate)
-
N-octanoyl-D-erythro-C₁₈-sphinganine (unlabeled substrate)
-
Reaction buffer: 50 mM Tris/HCl, pH 7.5, 0.3% octylglucoside
-
Purified membrane-bound cytochrome b5 (mb5)
-
NADH
-
Bovine erythrocyte membrane (as a source of cytochrome b5 reductase)
-
TLC plates (e.g., silica gel 60)
-
TLC developing solvent: chloroform/methanol/water (60:20:2, by vol.)
-
Scintillation counter or bio-imaging analyzer
Procedure:
-
Prepare the reaction mixture in a total volume of 50 µl containing:
-
118 µM N-octanoyl-D-erythro-C₁₈-sphinganine (including 1 µCi of the radiolabeled substrate)
-
Indicated amount of purified mb5 (e.g., 5.7 µM)
-
Enzyme source (e.g., 82 ng of purified DEGS2 or microsomal fraction)
-
Bovine erythrocyte membrane (e.g., 85 µg of protein)
-
1 mM NADH
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Extract the lipids and dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.
-
Develop the TLC plate using the specified solvent system.
-
Visualize the radiolabeled substrate and product using a bio-imaging analyzer or by scraping the corresponding silica spots and quantifying the radioactivity by scintillation counting.
-
Calculate the enzyme activity based on the conversion of substrate to product.
HPLC Analysis of Sphingoid Bases with OPA Derivatization
This method allows for the sensitive quantification of 4-hydroxysphinganine and other sphingoid bases[1].
Materials:
-
Lipid extract from cells or tissues
-
Hydrolysis solution: 1 M aqueous HCl in methanol
-
Diethyl ether
-
o-Phthalaldehyde (OPA) derivatization reagent
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a fluorescence detector
-
Mobile phase: e.g., 50% acetonitrile containing formic acid and heptafluorobutyric acid
-
Standard solutions of sphinganine, sphingosine, and 4-hydroxysphinganine
Procedure:
-
Hydrolysis of complex sphingolipids:
-
To the lipid extract, add 1 M aqueous HCl in methanol.
-
Incubate at 90°C for 18 hours to release the sphingoid bases.
-
-
Extraction of sphingoid bases:
-
After cooling, extract the sphingoid bases with diethyl ether.
-
Evaporate the ether phase to dryness.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Add the OPA reagent and incubate for a short period (e.g., 1-5 minutes) at room temperature to form fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the sphingoid bases using the specified mobile phase and column.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using the derivatized standard solutions.
-
Quantify the amount of 4-hydroxysphinganine in the sample by comparing its peak area to the standard curve.
-
References
- 1. DEGS2 delta 4-desaturase, sphingolipid 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. WikiGenes - DEGS2 - delta(4)-desaturase, sphingolipid 2 [wikigenes.org]
- 3. The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. mdpi.com [mdpi.com]
- 6. AGRIS: Arabidopsis Gene Regulatory Information Server, an information resource of Arabidopsis cis-regulatory elements and transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4-Hydroxysphinganine (Phytosphingosine) by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics and the analysis of sphingolipids in biological matrices.
Introduction 4-hydroxysphinganine, also known as phytosphingosine, is a crucial sphingolipid that serves as a structural component of cellular membranes and as a signaling molecule.[1] It is particularly abundant in the stratum corneum of the skin, where it plays a vital role in forming the epidermal barrier that protects against environmental factors and prevents water loss.[2][3] Dysregulation of phytosphingosine levels has been associated with skin conditions like psoriasis.[2][3] Given its biological importance, accurate and sensitive quantification in various biological samples is essential for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity.[4] This application note provides a detailed protocol for the robust quantification of 4-hydroxysphinganine from plasma using LC-MS/MS.
Principle This method employs a simple and rapid liquid-liquid extraction to isolate 4-hydroxysphinganine and other sphingolipids from a plasma sample.[5][6] An internal standard (IS), such as a non-naturally occurring C17-sphingoid base or a stable isotope-labeled analog, is added prior to extraction to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects during ionization.[7][8] The extracted lipids are separated using reverse-phase liquid chromatography (LC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][9]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or MS-grade methanol, chloroform, water, and formic acid.
-
Standards: 4-hydroxysphinganine (phytosphingosine, t18:0) and a suitable internal standard (e.g., C17-phytosphingosine or d7-phytosphingosine).
-
Chemicals: Ammonium formate.
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, solvent evaporator (e.g., nitrogen evaporator or SpeedVac), autosampler vials, and an LC-MS/MS system (e.g., AB Sciex QTrap or similar).[4]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxysphinganine and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the 4-hydroxysphinganine stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Lipid Extraction)
This protocol is adapted from single-phase extraction methods that show high recovery for sphingoid bases.[6][10]
-
Pipette 25 µL of plasma into a 1.5 mL microcentrifuge tube.[6]
-
Add 25 µL of the internal standard working solution.
-
Add 850 µL of a cold methanol/chloroform solution (2:1, v/v).[6]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample for 20 minutes at 4°C to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 70% Mobile Phase A / 30% Mobile Phase B).
-
Vortex for 30 seconds, sonicate for 2 minutes, and centrifuge at 16,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reverse-Phase Column (e.g., Supelco Discovery C18, 2.1 x 50 mm, 5 µm)[10] |
| Column Temperature | 40°C |
| Mobile Phase A | 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid with 5 mM Ammonium Formate[11] |
| Mobile Phase B | 97:2:1 (v/v/v) Methanol/THF/Formic Acid with 5 mM Ammonium Formate[11] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-2.5 min: 30-100% B; 2.5-5.0 min: 100% B; 5.1-6.0 min: 30% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Source Temperature | 400°C[1] |
| IonSpray Voltage | 5500 V[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Designation |
|---|---|---|---|
| 4-Hydroxysphinganine | 318.3 | 282.3 | Quantifier[13] |
| 4-Hydroxysphinganine | 318.3 | 264.3 | Qualifier[13] |
| C17-Phytosphingosine (IS) | 304.3 | 268.3 | Quantifier |
Note: Collision Energy (CE) and Declustering Potential (DP) must be optimized for each transition on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Integrate the peak areas for the 4-hydroxysphinganine quantifier transition and the internal standard transition.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
-
Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of 4-hydroxysphinganine in the unknown samples.
Data Presentation
The performance of the method should be validated to ensure reliability. The table below summarizes typical performance characteristics achievable with this protocol.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99) | [14] |
| Limit of Detection (LOD) | ~10 fmol on column | [8] |
| Limit of Quantification (LOQ) | ~25 fmol on column | [8] |
| Precision (Intra-day CV%) | < 10% | [8] |
| Precision (Inter-day CV%) | < 15% | [8] |
| Accuracy (Recovery %) | 85 - 115% | [10] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Workflow for 4-hydroxysphinganine quantification.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of C17 4-Hydroxysphinganine as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and the pathophysiology of various diseases. Sphingolipids, a complex class of lipids, are not only structural components of cell membranes but also key signaling molecules involved in cell growth, differentiation, and apoptosis. Accurate quantification of sphingolipids is therefore essential for advancing research and drug development. Due to the complexity of biological matrices and the variability inherent in sample preparation and analysis, the use of internal standards is a prerequisite for reliable and reproducible quantification.
Odd-chain length sphingoid bases, such as C17 4-hydroxysphinganine (phytosphingosine d17:0), are ideal internal standards as they are structurally similar to their endogenous C18 counterparts but are not naturally abundant in most mammalian systems.[1] This minimizes the risk of interference and allows for accurate correction of variations in extraction efficiency and instrument response.[1] This document provides detailed application notes and protocols for utilizing C17 4-hydroxysphinganine and other C17-sphingoid bases as internal standards for the quantitative analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Principles of Using C17-Sphingoid Base Internal Standards
The fundamental principle behind using a C17-sphingoid base internal standard is to add a known quantity to a sample at the beginning of the workflow. This "spike-in" standard experiences the same sample processing steps as the endogenous analytes of interest. By monitoring the signal of the internal standard relative to the endogenous sphingolipids, one can normalize for any analyte loss during sample preparation and for variations in ionization efficiency during mass spectrometry analysis. This ratiometric approach significantly improves the accuracy and precision of quantification.[1]
Sphingolipid Metabolism and Signaling
The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymes and lipid species that can be quantified using C17 internal standards.
Caption: Simplified overview of sphingolipid metabolism and signaling pathways.
Experimental Workflow
A typical lipidomics workflow using a C17 internal standard involves several key steps from sample collection to data analysis.
References
Application Note: Derivatization of 4-Hydroxysphinganine for GC-MS Analysis
Introduction
4-Hydroxysphinganine, also known as phytosphingosine, is a crucial bioactive sphingolipid involved in various cellular processes, including signaling, apoptosis, and membrane structure. Accurate and sensitive quantification of 4-hydroxysphinganine in biological matrices is essential for researchers in cellular biology, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to its polar nature and high boiling point, 4-hydroxysphinganine requires a derivatization step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
This application note provides a detailed protocol for the trimethylsilylation (TMS) of 4-hydroxysphinganine, a common and effective derivatization method. The resulting TMS derivative exhibits excellent chromatographic properties, allowing for sensitive and specific quantification by GC-MS.
Principle of Derivatization
Trimethylsilylation involves the replacement of active hydrogens in the hydroxyl (-OH) and amine (-NH2) groups of 4-hydroxysphinganine with a trimethylsilyl (-Si(CH3)3) group. This process is typically carried out using silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The derivatization reaction significantly reduces the polarity and increases the volatility of the analyte, enabling its elution and detection by GC-MS.
Experimental Protocols
Materials and Reagents
-
4-Hydroxysphinganine standard (≥98% purity)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (or BSTFA with 1% TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Hexane (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Standard Solution Preparation
-
Prepare a stock solution of 4-hydroxysphinganine in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For each standard, pipette a known volume into a clean reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.
Derivatization Protocol
-
To the dried 4-hydroxysphinganine residue in the reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or oven.
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If not analyzed immediately, store the sealed vial at -20°C to minimize degradation of the TMS derivatives.[1]
GC-MS Analysis Conditions
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold at 320°C for 10 minutes
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Full Scan
Data Presentation
Due to the limited availability of published, specific quantitative validation data for the GC-MS analysis of TMS-derivatized 4-hydroxysphinganine, the following table presents representative performance data for the GC-MS analysis of other derivatized polar compounds, which can be considered indicative of the expected performance for 4-hydroxysphinganine.
| Validation Parameter | Representative Performance Data | Reference Compound(s) |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | Opiates, Cannabinoids |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Opiates, Cannabinoids |
| Linearity (R²) | > 0.99 | Various metabolites |
| Recovery | 85 - 110% | Various metabolites |
| Precision (RSD%) | < 15% | Various metabolites |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization of 4-hydroxysphinganine.
Signaling Pathway Context
Caption: Simplified overview of sphingolipid metabolism.
References
Application of 4-hydroxysphinganine in skin barrier research models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxysphinganine, also known as phytosphingosine (PS), is a naturally occurring sphingolipid found in the stratum corneum, the outermost layer of the epidermis.[1][2] It serves as a crucial precursor for the synthesis of ceramides, which are essential lipid molecules for maintaining the integrity and function of the skin barrier.[1][3] Beyond its structural role, 4-hydroxysphinganine is a bioactive molecule implicated in various cellular processes, including the regulation of keratinocyte differentiation, proliferation, and inflammatory responses.[4][5] These properties make it a significant compound of interest in dermatological research and the development of therapeutic agents for skin barrier-related disorders such as atopic dermatitis and psoriasis.[3][6]
These application notes provide a comprehensive overview of the use of 4-hydroxysphinganine in skin barrier research models, detailing its mechanisms of action, experimental protocols, and key quantitative findings.
Mechanism of Action
4-Hydroxysphinganine exerts its effects on the skin barrier through multiple pathways:
-
Ceramide Synthesis: As a pro-ceramide, it is directly incorporated into the ceramide synthesis pathway, contributing to the formation of ceramides NP, AP, and EOP, which are vital for the lamellar lipid structure of the stratum corneum.[1][7]
-
Keratinocyte Differentiation: It promotes the terminal differentiation of normal human epidermal keratinocytes (NHEKs), a critical process for the formation of a healthy epidermis.[4][8] This is evidenced by the increased production of cornified envelopes and the upregulation of differentiation markers such as involucrin, loricrin, and keratin 1.[4][5]
-
Anti-Inflammatory Effects: 4-Hydroxysphinganine exhibits potent anti-inflammatory properties by inhibiting key signaling pathways. Studies have shown its ability to suppress NF-κB and JAK/STAT signaling in keratinocytes.[6] It also blocks the production of pro-inflammatory mediators like prostaglandin E2.[5]
-
Antimicrobial Activity: It possesses inherent antimicrobial properties, contributing to the skin's natural defense system against pathogens.[1][2]
-
PPAR Activation: 4-Hydroxysphinganine activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are nuclear receptors that play a significant role in epidermal homeostasis, including cell growth, differentiation, and inflammation.[4][5][9]
Key Signaling Pathways
The biological effects of 4-hydroxysphinganine in keratinocytes are mediated by complex signaling networks. The diagram below illustrates its influence on the PPAR signaling pathway, which in turn regulates epidermal homeostasis.
Caption: PPAR signaling pathway activated by 4-hydroxysphinganine in keratinocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of 4-hydroxysphinganine observed in various skin barrier research models.
Table 1: In Vitro Effects of 4-Hydroxysphinganine on Keratinocytes
| Parameter | Cell Model | Treatment | Result | Reference |
| Cornified Envelope Production | NHEKs | Phytosphingosine | ~1.8-fold increase vs. control | [4][5] |
| DNA Synthesis | NHEKs | Phytosphingosine | Inhibition to 20% of control | [4][5] |
| PPARγ mRNA Level | HaCaT cells | Phytosphingosine | Dose- and time-dependent increase | [4][5] |
| Epidermal Differentiation Markers (Involucrin, Loricrin, Keratin 1) | NHEKs | Phytosphingosine | Increased expression | [4][5] |
| Ceramide Production | 3D Human Skin Model | 4-hydroxy-8-sphingenine | Increased ceramide levels | [10] |
Table 2: In Vivo Effects of 4-Hydroxysphinganine in Mouse Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Epidermal Thickening and Edema | TPA-treated hairless mice | Phytosphingosine | Blocked TPA-induced effects | [4][5] |
| Inflammatory Cell Infiltration | TPA-treated hairless mice | Phytosphingosine | Blocked TPA-induced infiltration | [4][5] |
| Ear Swelling and Psoriasiform Dermatitis | IL-23-injected mice | fYG-II-6 (phytosphingosine derivative) | Suppressed inflammation | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving 4-hydroxysphinganine are provided below.
Protocol 1: In Vitro Keratinocyte Culture and Treatment
This protocol outlines the general procedure for treating cultured human keratinocytes with 4-hydroxysphinganine to assess its effects on differentiation and proliferation.
Caption: General workflow for in vitro studies with 4-hydroxysphinganine.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs) or HaCaT cell line
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
4-hydroxysphinganine (phytosphingosine)
-
Vehicle control (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and flasks
Procedure:
-
Cell Culture: Culture NHEKs or HaCaT cells in appropriate keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into multi-well plates at a density that allows for sub-confluence at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of 4-hydroxysphinganine in a suitable solvent (e.g., ethanol). Dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should also be prepared.
-
Cell Treatment: Once cells reach the desired confluency, replace the old medium with the prepared treatment and control media.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) to allow for the biological effects to occur.
-
Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis such as protein extraction for Western blotting, RNA isolation for RT-PCR, or fixation for immunofluorescence staining.
Protocol 2: Transepidermal Water Loss (TEWL) Measurement
TEWL is a non-invasive method to assess the integrity of the skin barrier function.[11][12][13] An increase in TEWL indicates a compromised barrier.
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
Controlled environment room (stable temperature and humidity)[13]
-
Test subjects or reconstructed human epidermis models
Procedure:
-
Acclimatization: Allow test subjects or skin models to acclimatize to the controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurement.[13][14]
-
Baseline Measurement: Take baseline TEWL readings from the designated test area before any treatment application.[12]
-
Product Application: Apply the formulation containing 4-hydroxysphinganine or the vehicle control to the test area.
-
Post-Treatment Measurement: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 24 hours) to assess the effect of the treatment on barrier function.[12]
-
Data Recording: Record the TEWL values, typically in g/m²/h.[12] Multiple readings should be taken and averaged for each time point to ensure accuracy.[15]
Protocol 3: Ceramide Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the extraction and analysis of ceramides from skin samples to quantify the impact of 4-hydroxysphinganine treatment.[16][17][18]
Materials:
-
Skin samples (e.g., stratum corneum tape strips, biopsies, or reconstructed epidermis)
-
Extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standards for ceramides
-
LC-MS system (e.g., reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer)[16]
Procedure:
-
Sample Collection: Collect skin samples using appropriate methods (e.g., tape stripping for stratum corneum).[16]
-
Lipid Extraction: Homogenize the samples and extract the lipids using a suitable solvent system, such as a chloroform/methanol mixture. Add internal standards to the samples before extraction for accurate quantification.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. Use a reversed-phase column to separate the different ceramide species based on their hydrophobicity.[16]
-
Data Analysis: Identify and quantify the different ceramide species based on their retention times and mass-to-charge ratios. Compare the ceramide profiles of treated samples to control samples to determine the effect of 4-hydroxysphinganine.
Conclusion
4-Hydroxysphinganine is a multifaceted bioactive lipid that plays a pivotal role in maintaining a healthy skin barrier. Its ability to serve as a ceramide precursor, promote keratinocyte differentiation, and exert anti-inflammatory effects makes it a valuable compound for both basic skin barrier research and the development of novel dermatological therapies. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize 4-hydroxysphinganine in their experimental models and further elucidate its therapeutic potential.
References
- 1. Phytosphingosine: Definition, Products, and Uses [healthline.com]
- 2. specialchem.com [specialchem.com]
- 3. The Benefits of Phytosphingosine and Restoring the Skin Barrier [cliniciansbrief.com]
- 4. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. karger.com [karger.com]
- 14. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and Analysis of Ceramide in Skin and Blood in a Healthy Chinese Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Use of Isotopically Labeled 4-Hydroxysphinganine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxysphinganine, also known as phytosphingosine, is a crucial bioactive sphingolipid involved in various cellular processes and is a key structural component of complex sphingolipids in plants, yeasts, and some mammalian tissues.[1][2] Understanding its metabolic fate is critical for elucidating its role in health and disease. This document provides a detailed protocol for the synthesis of isotopically labeled 4-hydroxysphinganine, a vital tool for metabolic flux analysis, quantitative mass spectrometry, and as an internal standard in sphingolipidomic studies.[3][4] The described method employs a chemo-enzymatic approach, beginning with the synthesis of an isotopically labeled sphinganine precursor, followed by enzymatic hydroxylation using a microsomal preparation.
Introduction
Sphingolipids are a class of lipids characterized by a sphingoid base backbone that play dual roles as structural components of cell membranes and as signaling molecules in various cellular pathways.[5] 4-hydroxysphinganine is a significant long-chain base, and its metabolism is linked to the production of various fatty acids and the regulation of cellular homeostasis.[1] To accurately trace and quantify the metabolic pathways involving 4-hydroxysphinganine, stable isotope labeling is the preferred method.[6] Isotopically labeled lipids, such as deuterium or carbon-13 enriched compounds, are nearly identical to their endogenous counterparts in physical and chemical properties but are distinguishable by mass spectrometry, making them ideal tracers for metabolic studies and as internal standards for precise quantification.[3]
This application note details a robust method for producing isotopically labeled 4-hydroxysphinganine. The strategy involves the initial synthesis of labeled sphinganine, which is then converted to 4-hydroxysphinganine via direct hydroxylation catalyzed by sphinganine C4-hydroxylase, an enzyme localized to the endoplasmic reticulum.[2][7]
Synthesis and Metabolic Pathway Overview
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[5] This is subsequently reduced to sphinganine (dihydrosphinganine). In many organisms, sphinganine is then hydroxylated at the C-4 position to yield 4-hydroxysphinganine.[2][7] By using isotopically labeled precursors, such as L-serine-d3 or palmitate-d3, the label can be incorporated into the sphingoid backbone.[8][9]
Figure 1: Chemo-enzymatic synthesis and metabolic tracing workflow.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled Sphinganine
This protocol is adapted from methods for synthesizing labeled sphingolipids, which often start with labeled precursors like L-serine.[6][8] Here, we outline the conceptual steps for producing deuterium-labeled sphinganine.
Materials:
-
L-serine-d3
-
Palmitoyl-CoA
-
Recombinant Serine Palmitoyltransferase (SPT) and 3-Ketosphinganine Reductase (3-KSR)
-
Necessary cofactors (e.g., NADPH)[7]
-
Buffer solutions (e.g., HEPES, phosphate buffer)
-
Organic solvents for extraction (Chloroform, Methanol)
-
Solid-phase extraction (SPE) or HPLC columns for purification
Methodology:
-
Enzymatic Condensation: In a reaction vessel, combine L-serine-d3, palmitoyl-CoA, SPT, and pyridoxal 5'-phosphate in a suitable buffer. Incubate at 37°C to produce 3-ketosphinganine-d3.
-
Reduction: Add 3-KSR and its cofactor, NADPH, to the reaction mixture. Continue incubation to reduce the 3-keto group, yielding sphinganine-d3.
-
Extraction: Terminate the reaction and extract the lipids using a Bligh-Dyer method (chloroform:methanol:water).
-
Purification: Purify the resulting sphinganine-d3 from the lipid extract using solid-phase extraction or preparative HPLC.
-
Verification: Confirm the identity and isotopic enrichment of the purified product using high-resolution mass spectrometry.
Protocol 2: Preparation of Corn Microsomes
This protocol describes the isolation of microsomes from corn shoots, which contain active sphinganine C4-hydroxylase.[2][7]
Figure 2: Workflow for microsomal fraction isolation from corn shoots.
Methodology:
-
Homogenization: Harvest fresh corn shoots and homogenize them in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M sucrose, protease inhibitors).
-
Filtration: Filter the homogenate through several layers of Miracloth or cheesecloth to remove large debris.
-
Differential Centrifugation:
-
Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and chloroplasts.
-
Carefully collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
-
Storage: Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in a suitable storage buffer. Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C until use.
Protocol 3: Enzymatic Synthesis of Labeled 4-Hydroxysphinganine
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified isotopically labeled sphinganine, the corn microsomal preparation, and a cofactor (NADPH or NADH) in a reaction buffer.[7]
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a lipid extraction as described in Protocol 1.
-
Purification: Dry the lipid extract under nitrogen and purify the labeled 4-hydroxysphinganine using Thin Layer Chromatography (TLC) or HPLC.
-
Analysis: Confirm the final product's identity, purity, and isotopic enrichment via LC-MS/MS.
Protocol 4: Metabolic Labeling and Analysis
Methodology:
-
Cell Culture Labeling: Introduce the purified, labeled 4-hydroxysphinganine to a cell culture medium and incubate for a desired period (e.g., 4-24 hours).
-
Lipid Extraction: After incubation, harvest the cells, wash thoroughly to remove unincorporated label, and perform a total lipid extraction.
-
LC-MS/MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use an appropriate chromatographic method to separate different sphingolipid classes.
-
Monitor the mass shift corresponding to the isotopic label in 4-hydroxysphinganine and its downstream metabolites (e.g., ceramides, complex sphingolipids).
-
Use the labeled compound as an internal standard for the quantification of endogenous 4-hydroxysphinganine.
-
Data Presentation
Quantitative data from enzymatic assays and synthesis should be carefully tabulated for clarity and comparison.
Table 1: Quantitative Parameters for Corn Sphinganine C4-Hydroxylase
| Substrate | Km (µM) | Reference |
|---|---|---|
| D-erythro-sphinganine | ~60 | [7] |
| NADPH | 33 | [7] |
| NADH | 58 | [7] |
Data derived from studies on corn microsomes.[7]
Table 2: Example Mass Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| 4-Hydroxysphinganine (unlabeled) | 318.3 | 288.3 | [M+H]+, loss of CH2O and H2O |
| 4-Hydroxysphinganine-d3 (from Ser-d3) | 321.3 | 291.3 | Expected shift of +3 Da |
| Phytoceramide (d18:0/16:0) | 558.5 | 318.3 | Corresponds to the unlabeled base |
| Labeled Phytoceramide-d3 | 561.5 | 321.3 | Corresponds to the labeled base |
Note: Exact m/z values may vary based on adducts and instrumentation. These are for illustrative purposes.
Conclusion
The chemo-enzymatic synthesis of isotopically labeled 4-hydroxysphinganine provides a powerful tool for advanced metabolic research. This approach allows for the production of a high-purity tracer essential for accurately mapping the metabolic fate of 4-hydroxysphinganine and for its precise quantification in complex biological samples. The protocols outlined here provide a comprehensive framework for researchers to produce and utilize this key metabolite in their studies, ultimately contributing to a deeper understanding of sphingolipid biology in health and disease.
References
- 1. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
High-Throughput Screening Assays Involving Phytosphingosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phytosphingosine, a naturally occurring sphingolipid, has garnered significant interest in drug discovery due to its potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2][3] Its ability to induce programmed cell death makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics. These application notes provide an overview of HTS assays involving phytosphingosine, detailed experimental protocols, and the underlying signaling pathways.
Application Note 1: Phytosphingosine as a Positive Control in Cytotoxicity and Apoptosis HTS Assays
Phytosphingosine serves as an excellent positive control in HTS campaigns designed to screen for compounds that induce cancer cell death. Its well-documented cytotoxic and pro-apoptotic activities provide a robust benchmark for assay performance and for the identification of novel therapeutic agents.
Key Applications:
-
Primary Screens: Identifying "hits" from large compound libraries that induce a cytotoxic or apoptotic response similar to or greater than that of phytosphingosine.
-
Secondary Screens: Characterizing the mechanism of action of hit compounds by comparing their apoptotic signature (e.g., caspase activation profile) to that induced by phytosphingosine.
-
Assay Validation: Establishing assay robustness and reproducibility by using a consistent, biologically relevant positive control.
Quantitative Data: Phytosphingosine Cytotoxicity
The following table summarizes the inhibitory concentrations of phytosphingosine in different breast cancer cell lines, providing a reference for expected potency in HTS assays.[1]
| Cell Line | IC30 (µg/mL) | IC50 (µg/mL) | IC70 (µg/mL) |
| MDA-MB-231 | 6.8 ± 0.925 | 39.79 ± 1.266 | 78.93 ± 0.805 |
| MCF-7 | 11.89 ± 1.223 | 23.74 ± 0.955 | 44.23 ± 0.645 |
Signaling Pathways of Phytosphingosine-Induced Apoptosis
Phytosphingosine induces apoptosis through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways.[3][4][5][6] A key event is the activation of caspases, a family of proteases that execute programmed cell death. Phytosphingosine has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway, in a death receptor-independent manner.[3][5] This activation leads to a cascade of downstream events, including the activation of effector caspases like caspase-3 and caspase-9.[3][4]
Furthermore, phytosphingosine promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[3][5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, which in turn activates the intrinsic apoptotic pathway.[3][6]
Experimental Protocols
The following are detailed protocols for high-throughput screening assays involving phytosphingosine, adapted for a 384-well format.
Protocol 1: High-Throughput Cytotoxicity Screening using Resazurin
This protocol describes a homogeneous, fluorescence-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
Phytosphingosine (positive control)
-
Test compounds
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[7]
-
384-well clear-bottom, black-walled assay plates
-
Automated liquid handler
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)[7]
Procedure:
-
Cell Seeding:
-
Using an automated liquid handler, dispense 25 µL of cell suspension into each well of a 384-well plate at a pre-determined optimal density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the test compounds and phytosphingosine in complete cell culture medium.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 25-100 nL) of the compound solutions to the assay plates. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate at 37°C for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.[7]
-
Protocol 2: High-Throughput Apoptosis Screening using Caspase-Glo® 3/7 Assay
This protocol outlines a luminescent, homogeneous assay to quantify the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, NCI-H460)
-
Complete cell culture medium
-
Phytosphingosine (positive control)
-
Test compounds
-
384-well solid white assay plates[10]
-
Automated liquid handler
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from Protocol 1, using 384-well solid white plates.
-
-
Caspase-Glo® 3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the reagent and the assay plates to equilibrate to room temperature.
-
Using an automated liquid handler, add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]
-
-
Incubation:
-
Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds.[11]
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
HTS Workflow and Data Analysis
A typical HTS workflow for identifying compounds that mimic the pro-apoptotic effects of phytosphingosine involves several stages, from initial screening to hit confirmation and characterization.
Data Analysis:
-
Quality Control: Assess the quality of the HTS data by calculating the Z'-factor for each assay plate. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.
-
Normalization: Normalize the raw data to the plate controls. Typically, the signal from the vehicle-treated wells is set to 100% viability (or 0% apoptosis), and the signal from a positive control like phytosphingosine is used to define the other end of the activity spectrum.
-
Hit Identification: Identify "hits" based on a pre-defined activity threshold (e.g., compounds that induce >50% cell death or a 3-fold increase in caspase activity).
-
Dose-Response Analysis: For confirmed hits, perform dose-response experiments and calculate the IC50 or EC50 values to determine their potency.
By leveraging these high-throughput methodologies and a thorough understanding of phytosphingosine's mechanism of action, researchers can effectively screen for and characterize novel drug candidates for the treatment of cancer and other diseases characterized by aberrant cell proliferation.
References
- 1. Phytosphingosine, a sphingolipid isolated from fungal endophyte Penicillium oxalicum, exerts cytotoxic effects against breast cancer cells and shows blood compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxysphinganine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxysphinganine, also known as phytosphingosine, is a crucial bioactive sphingolipid involved in various cellular processes and a key component of ceramides in the skin's permeability barrier. Its synthesis is of significant interest for dermatological and therapeutic applications. This document provides a detailed protocol for the in vitro enzymatic synthesis of 4-hydroxysphinganine, utilizing a multi-enzyme system. The synthesis follows the natural biosynthetic pathway, starting from L-serine and palmitoyl-CoA. This protocol offers a robust method for producing 4-hydroxysphinganine for research and development purposes.
Introduction
The biosynthesis of 4-hydroxysphinganine is a multi-step enzymatic cascade. The process is initiated by serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This intermediate is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase. Finally, sphinganine is hydroxylated at the C4 position by sphinganine C4-hydroxylase to yield 4-hydroxysphinganine. This protocol details two primary approaches for obtaining the necessary enzymes: utilizing microsomal preparations from Saccharomyces cerevisiae as a source of the complete enzyme system, and a method employing purified recombinant sphinganine C4-hydroxylase.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of 4-hydroxysphinganine follows a defined biochemical pathway. The experimental workflow involves the preparation of the enzyme source, the enzymatic reaction itself, and subsequent purification and analysis of the product.
Figure 1: Biosynthetic pathway for 4-hydroxysphinganine.
Figure 2: General experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymatic synthesis of 4-hydroxysphinganine.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Apparent Km | Vmax | Source Organism/System |
| Serine Palmitoyltransferase (purified) | L-Serine | 0.28 mM[1] | - | CHO cells[1] |
| Serine Palmitoyltransferase (purified) | Palmitoyl-CoA | ~25 µM (optimal conc.)[1] | - | CHO cells[1] |
| Sphinganine C4-Hydroxylase (Des2, purified recombinant) | N-octanoylsphinganine | 35 µM[2][3] | 40 nmol/h/mg protein[2][3] | Mouse (expressed in Sf9 cells)[2][3] |
| Sphinganine C4-Hydroxylase (microsomal) | D-erythro-sphinganine | ~60 µM[4] | - | Corn[4] |
| Sphinganine C4-Hydroxylase (microsomal) | NADPH | 33 µM[4] | - | Corn[4] |
| Sphinganine C4-Hydroxylase (microsomal) | NADH | 58 µM[4] | - | Corn[4] |
Table 2: Typical Reaction Conditions
| Parameter | Condition |
| pH | 7.4 - 8.1 |
| Temperature | 37°C |
| Incubation Time | 1 - 4 hours |
| Enzyme Concentration (microsomal protein) | 0.2 - 1.0 mg/mL |
| L-Serine Concentration | 1 - 10 mM |
| Palmitoyl-CoA Concentration | 50 - 100 µM |
| NADPH/NADH Concentration | 1 - 2 mM |
| Pyridoxal 5'-phosphate (PLP) | 50 µM |
Experimental Protocols
Protocol 1: Synthesis using Yeast Microsomes
This protocol utilizes microsomal fractions from Saccharomyces cerevisiae, which contain the entire enzymatic machinery for 4-hydroxysphinganine synthesis.
1.1. Preparation of Yeast Microsomes [5][6]
-
Grow Saccharomyces cerevisiae cells in YPD medium to an OD600 of 2.0-2.5.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold sterile water and then with lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors (e.g., PMSF, leupeptin, pepstatin).
-
Lyse the cells using glass beads and vigorous vortexing or a cell disruptor at 4°C.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Discard the supernatant and gently wash the microsomal pellet with storage buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol).
-
Resuspend the pellet in a minimal volume of storage buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
1.2. Enzymatic Reaction
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
HEPES buffer (50 mM, pH 8.1)
-
L-Serine (10 mM)
-
Palmitoyl-CoA (75 µM)
-
NADPH (2 mM)
-
NADH (2 mM)
-
Pyridoxal 5'-phosphate (PLP) (50 µM)
-
Yeast microsomal protein (0.2-0.4 mg)
-
Adjust the final volume to 200 µL with sterile water.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-4 hours with gentle shaking.
-
Terminate the reaction by adding 800 µL of chloroform/methanol (1:1, v/v).
1.3. Lipid Extraction and Analysis
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with 400 µL of 1 M KCl.
-
Centrifuge and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify 4-hydroxysphinganine using a validated LC-MS/MS method with an appropriate internal standard (e.g., C17-phytosphingosine).[7][8][9][10]
Protocol 2: Synthesis using Purified Recombinant Sphinganine C4-Hydroxylase (Des2)
This protocol is suitable when sphinganine is used as the starting substrate and a purified hydroxylase is available.
2.1. Expression and Purification of Recombinant Mouse Des2 [2][3]
-
Express FLAG-tagged mouse Des2 in insect Sf9 cells using a baculovirus expression system.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Solubilize the membrane fraction with 1% digitonin.
-
Purify the solubilized FLAG-Des2 using anti-FLAG M2 antibody-conjugated agarose affinity chromatography.
-
Elute the bound protein using a buffer containing FLAG peptide.
-
Concentrate the purified enzyme and store it at -80°C in a buffer containing 1 M sucrose.
-
Determine the protein concentration of the purified enzyme.
2.2. Enzymatic Hydroxylation of Sphinganine [2][3]
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
HEPES buffer (50 mM, pH 7.4)
-
D-erythro-sphinganine (60 µM)
-
NADPH (1 mM)
-
Purified recombinant Des2 (1-5 µg)
-
Optionally, include cytochrome b5 and NADH-cytochrome b5 reductase for enhanced activity.
-
Adjust the final volume to 100 µL with sterile water.
-
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Terminate the reaction and perform lipid extraction and analysis as described in Protocol 1 (Section 1.3).
Concluding Remarks
The protocols outlined provide a comprehensive guide for the enzymatic synthesis of 4-hydroxysphinganine. The choice between using a microsomal preparation or a purified recombinant enzyme will depend on the specific research goals and available resources. The microsomal approach offers a complete biosynthetic pathway from simple precursors, while the recombinant enzyme approach allows for more controlled studies of the final hydroxylation step. Both methods, coupled with sensitive LC-MS/MS analysis, enable the reliable production and quantification of 4-hydroxysphinganine for a wide range of applications in sphingolipid research and development.
References
- 1. Purification of the serine palmitoyltransferase complex responsible for sphingoid base synthesis by using affinity peptide chromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsome preparation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4-Hydroxysphinganine in Apoptosis and Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxysphinganine, also known as phytosphingosine, is a bioactive sphingolipid that plays a crucial role in various cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[1][2] Its potent pro-apoptotic and cell cycle inhibitory effects on various cancer cell lines have positioned it as a molecule of significant interest in cancer research and drug development.[1][3] These application notes provide a comprehensive overview of the use of 4-hydroxysphinganine in studying apoptosis and cell cycle arrest, complete with detailed protocols and data presentation to guide researchers in their experimental design.
Mechanisms of Action
4-Hydroxysphinganine induces apoptosis through multiple pathways, primarily involving the mitochondria and caspase activation.[2][4] It can directly perturb mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[2][4] This event triggers the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][4]
Furthermore, 4-hydroxysphinganine has been shown to induce apoptosis through a death receptor-independent activation of caspase-8.[1] It can also modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization.[3]
In addition to inducing apoptosis, 4-hydroxysphinganine can cause cell cycle arrest, predominantly at the G2/M phase.[3][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of 4-hydroxysphinganine in various cancer cell lines as reported in the literature.
Table 1: Induction of Apoptosis by 4-Hydroxysphinganine
| Cell Line | Concentration | Incubation Time | Key Observations | Reference |
| Human T-cell lymphoma (Jurkat) | 8 µM | Not Specified | Activation of caspase-3 and caspase-9. | [4] |
| Human T-cell lymphoma (Jurkat) | < 4 µM | 6 hours | Significant reduction in cell viability. | [4] |
| Human cancer cells | Not Specified | Not Specified | Increase of sub-G(1) population, DNA fragmentation, PARP cleavage. | [1] |
| Lung adenocarcinoma (A549) | Dose-dependent | Not Specified | Increased Bax/Bcl-2 ratio, release of cytochrome c, activation of caspase-9 and -3. | [3] |
Table 2: Induction of Cell Cycle Arrest by 4-Hydroxysphinganine
| Cell Line | Concentration | Incubation Time | Effect on Cell Cycle | Reference |
| Human colon cancer (HCT-116) | Apoptotic concentration | 12 hours | Arrested the cell cycle at the G2/M phase. | [5] |
| Lung adenocarcinoma (A549) | Dose-dependent | Not Specified | Arrested the cell cycle at the G2/M phase. | [3] |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of 4-hydroxysphinganine-induced apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying 4-hydroxysphinganine effects.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
4-hydroxysphinganine (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of 4-hydroxysphinganine and a vehicle control for the desired time period.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium and wash once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2 or FL3) for PI.
-
Gate on the cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the stained cell population in a FITC vs. PI dot plot.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
4-hydroxysphinganine
-
Complete cell culture medium
-
PBS, Ca2+ and Mg2+ free
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal (FL2 or FL3).
-
Gate on single cells using pulse width or area vs. height of the fluorescence signal to exclude doublets.
-
Generate a histogram of the PI signal. The first peak represents cells in the G0/G1 phase, the valley represents cells in the S phase, and the second peak represents cells in the G2/M phase.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Protocol 3: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis (e.g., Caspases, Bcl-2, Bax) and cell cycle regulation.
Materials:
-
Cells of interest
-
4-hydroxysphinganine
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
4-Hydroxysphinganine is a valuable tool for investigating the intricate signaling pathways of apoptosis and cell cycle control. Its ability to potently induce cell death and arrest the cell cycle in cancer cells underscores its potential as a therapeutic agent. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the multifaceted roles of 4-hydroxysphinganine in cellular regulation and to accelerate the discovery of novel anticancer strategies.
References
- 1. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Separation of C17 and C18 Sphingoid Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The long-chain sphingoid base backbone is a defining feature of these molecules, with C18 species being the most common in mammals. C17 sphingoid bases, while less abundant, are crucial as internal standards for accurate quantification of their C18 counterparts in mass spectrometry-based analyses due to their similar chemical properties and distinct mass.[1][2][3][4][5] The ability to effectively separate and quantify C17 and C18 sphingoid bases is therefore paramount for researchers studying sphingolipid metabolism and its role in health and disease.
This document provides detailed application notes and experimental protocols for the separation and analysis of C17 and C18 sphingoid bases using modern analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathways Involving Sphingoid Bases
Sphingoid bases and their phosphorylated derivatives are key players in intracellular and intercellular signaling. The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 4-Hydroxysphinganine by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 4-hydroxysphinganine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of 4-hydroxysphinganine.
Problem: Poor sensitivity or no detectable signal for 4-hydroxysphinganine.
| Possible Cause | Suggested Solution |
| Ion Suppression | The most common cause of low sensitivity is ion suppression from co-eluting matrix components like phospholipids and salts.[1][2][3][4][5][6][7] • Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances.[3][5] • Optimize Chromatography: Adjust the chromatographic gradient to better separate 4-hydroxysphinganine from the region where matrix components elute.[5][8] • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering molecules.[7][9] |
| Suboptimal Ionization | The ionization efficiency of 4-hydroxysphinganine may be low under the current mass spectrometer settings. |
| • Switch Ionization Mode: If using Electrospray Ionization (ESI), try switching between positive and negative ion modes to see which provides a better signal for your analyte.[2][7] 4-hydroxysphinganine ionizes well in positive ion mode.[10] • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI.[7] | |
| Inefficient Extraction | 4-hydroxysphinganine may not be efficiently extracted from the sample matrix. |
| • Use a Validated Protocol: Employ a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. A single-phase extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water has also been shown to be effective for a broad range of sphingolipids.[11] |
Problem: High variability and poor reproducibility in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement is varying between samples.[1][4] |
| • Use Stable Isotope-Labeled Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for 4-hydroxysphinganine. The SIL-IS will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.[12][13][14][15] • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to account for matrix effects.[9][16] | |
| Sample Preparation Inconsistency | Variability in the sample preparation workflow can lead to inconsistent results.[17] |
| • Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. Use of automated systems can improve reproducibility. • Monitor Extraction Recovery: Use an internal standard to monitor and correct for variability in extraction recovery. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 4-hydroxysphinganine mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for 4-hydroxysphinganine due to the presence of co-eluting molecules from the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, ultimately affecting the accuracy and reproducibility of quantification.[16][18] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1][3]
Q2: How can I detect the presence of matrix effects in my analysis?
A2: A common method is the post-extraction addition technique. This involves comparing the signal response of 4-hydroxysphinganine in a clean solvent to the response when it is spiked into a blank sample extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[5]
Q3: What is the best internal standard to use for 4-hydroxysphinganine quantification?
A3: The ideal internal standard is a stable isotope-labeled version of 4-hydroxysphinganine (e.g., d-labeled).[13][15] This is because it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and ionization efficiency. If a SIL-IS for 4-hydroxysphinganine is not available, a structurally similar sphingolipid with an uncommon chain length (e.g., C17 4-hydroxysphinganine) can be used as a surrogate.[12]
Q4: Can derivatization help in overcoming matrix effects for 4-hydroxysphinganine?
A4: Yes, derivatization can be a useful strategy. By chemically modifying 4-hydroxysphinganine, you can improve its chromatographic properties, moving it to a retention time with fewer co-eluting matrix components.[19] Derivatization can also enhance ionization efficiency, leading to a stronger signal that is less affected by suppression.[14][19] For example, derivatization with o-phthalaldehyde (OPA) has been used for the analysis of long-chain bases.[20]
Q5: What are the key considerations for sample preparation when analyzing 4-hydroxysphinganine?
A5: Key considerations for sample preparation include:
-
Efficient Extraction: Use a robust lipid extraction method to ensure complete recovery of 4-hydroxysphinganine from the sample matrix.[12][21]
-
Removal of Interferences: Incorporate cleanup steps to remove proteins (e.g., protein precipitation) and phospholipids (e.g., LLE or SPE).[3][5]
-
Consistency: Maintain consistency in all sample handling and preparation steps to ensure reproducibility.[17]
-
Solvent Choice: Ensure the final sample solvent is compatible with the initial mobile phase of your LC method to maintain good peak shape.[22]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract 4-hydroxysphinganine from plasma while minimizing phospholipid-based matrix effects.
Materials:
-
Plasma sample
-
Internal Standard (e.g., C17 4-hydroxysphinganine or a stable isotope-labeled standard)
-
Methanol (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma, add 20 µL of the internal standard solution.
-
Add 0.5 mL of water and vortex for 30 seconds.
-
Add 1.25 mL of methanol and 1.25 mL of MTBE.[11]
-
Vortex thoroughly for 10 minutes to ensure a single-phase mixture and efficient extraction.[11]
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction on the pellet by adding another 1.0 mL of methanol and 0.5 mL of dichloromethane, vortexing, and centrifuging. Combine the supernatants.[21]
-
Dry the combined extracts under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for 4-Hydroxysphinganine Analysis
These are representative parameters and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.[12]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A gradient from a lower percentage of Mobile Phase B to a high percentage over several minutes is typical for separating sphingolipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-60 °C.[21]
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transition for 4-hydroxysphinganine. 4-hydroxysphinganine can be detected as a precursor ion that fragments to produce characteristic product ions.[10][12][23]
-
Typical Transition: While the exact m/z will depend on the adduct, a characteristic fragmentation involves the loss of water molecules from the sphingoid base backbone.
-
Instrument Settings: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
Visualizations
Caption: Experimental workflow for 4-hydroxysphinganine analysis.
Caption: Troubleshooting logic for 4-hydroxysphinganine analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A facile stable-isotope dilution method for determination of sphingosine phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
Troubleshooting low recovery of 4-hydroxysphinganine during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 4-hydroxysphinganine (also known as phytosphingosine).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of 4-hydroxysphinganine?
Low recovery is typically due to a combination of factors including suboptimal solvent selection, inefficient extraction parameters (time and temperature), sample matrix interference, and analyte degradation. Free sphingoid bases like 4-hydroxysphinganine can be particularly challenging to extract quantitatively.[1][2]
Q2: Which extraction method is generally recommended for 4-hydroxysphinganine?
A single-phase extraction using a methanol/chloroform mixture (e.g., 2:1, v/v) is a robust and frequently recommended method.[1][3] This approach has been shown to yield high recoveries for minor but biologically important species like sphingoid bases and their phosphates.[3]
Q3: How critical are temperature and time during the extraction process?
Temperature and time are crucial. Studies have shown that extraction at 38°C for 1 hour can be effective.[1][4] However, prolonged extraction at elevated temperatures (e.g., 48°C) can be detrimental and may decrease the recovery of certain sphingolipids.[4]
Q4: What is the purpose of alkaline methanolysis in the extraction protocol?
Alkaline methanolysis is a critical step used to cleave and remove interfering glycerophospholipids, which are often present in much higher abundance than sphingolipids.[5][6] This dramatically enriches the sample for sphingolipids, thereby improving the dynamic range and sensitivity of subsequent analyses like mass spectrometry.[5][6]
Q5: Should I be concerned about the pH of my extraction solvents?
Yes, the pH of the solvents can be important. For certain applications, especially when analyzing phosphorylated sphingolipids, neutralizing the sample after alkaline hydrolysis with an acid like glacial acetic acid is a necessary step before analysis.[3][7]
Q6: Is derivatization necessary to improve detection and recovery?
While derivatization can enhance the sensitivity for non-phosphorylated species, it may not always be superior to a well-optimized chromatographic method.[1][4] A careful choice of the analytical column and a full-length elution gradient can often provide excellent results without the need for an additional derivatization step.[1][4]
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving issues leading to poor recovery of 4-hydroxysphinganine.
Issue: My recovery of 4-hydroxysphinganine is significantly lower than expected. Where should I begin?
Start by systematically evaluating each step of your extraction workflow to pinpoint where the analyte is being lost.
Caption: Troubleshooting workflow for low analyte recovery.
Experimental Protocols
Protocol: Single-Phase Extraction of 4-Hydroxysphinganine from Biological Samples
This protocol is adapted from established methods for sphingolipid analysis and is designed to maximize the recovery of free sphingoid bases.[1][3]
Materials:
-
Sample (e.g., tissue homogenate, cell pellet)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Internal Standard (IS) cocktail (e.g., C17-sphinganine or other non-endogenous analogs)
-
Potassium Hydroxide (KOH) in MeOH (1 M)
-
Glacial Acetic Acid
-
Butylated Hydroxytoluene (BHT) (optional, as an antioxidant)
Methodology:
-
Sample Preparation:
-
To your sample (e.g., up to 100 µL of plasma or cell homogenate), add an appropriate volume of your internal standard cocktail.
-
Add a solution of Chloroform:Methanol (1:2, v/v) to the sample for a total volume that creates a single phase (e.g., 900 µL for a 100 µL sample).
-
-
Extraction:
-
Alkaline Methanolysis (Phospholipid Removal):
-
Neutralization and Final Preparation:
-
Cool the sample to room temperature.
-
Neutralize the mixture by adding a small volume of glacial acetic acid (typically a few microliters). Confirm the pH is neutral.
-
Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes to pellet any precipitate.[1]
-
Carefully transfer the supernatant to a new vial for analysis (e.g., by LC-MS/MS).
-
If not analyzing immediately, evaporate the solvent under a stream of nitrogen and store the dried lipid extract at -80°C. Reconstitute in an appropriate solvent (e.g., methanol) prior to analysis.
-
Data Presentation
Table 1: Effect of Extraction Conditions on Sphingolipid Recovery
This table summarizes findings on how temperature and duration of a single-phase extraction can influence the recovery of different sphingolipid classes from plasma. Data is scaled relative to a baseline condition of 1 hour at room temperature.
| Extraction Condition | Complex Sphingolipids (e.g., Ceramides) | Sphingoid Base Phosphates (e.g., S1P) | Overall Mean Recovery |
| 1 hr at 38°C | ~ +5% | ~ +25% | Recommended |
| 2 hr at room temp. | ~ +5% | - | Recommended |
| Overnight at 48°C | Detrimental (decrease) | ~ +48% | Not Recommended |
Data adapted from Morano et al., 2022.[4] This highlights that conditions favoring phosphorylated species may be detrimental to complex sphingolipids.
Visualizations
Biosynthesis of 4-Hydroxysphinganine
4-hydroxysphinganine (phytosphingosine) is a key sphingoid base in many organisms. Its synthesis primarily involves the direct hydroxylation of sphinganine, a reaction catalyzed by sphinganine C4-hydroxylase.
Caption: Simplified biosynthesis pathway of 4-hydroxysphinganine.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Sphingolipids: promising lipid-class molecules with potential applications for industry. A review | Université de Liège [popups.uliege.be]
- 3. researchmap.jp [researchmap.jp]
- 4. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Minimizing isotopic interference in C17 sphingolipid quantification.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of isotopic interference during the quantification of C17 sphingolipids using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of sphingolipid mass spectrometry?
A: Isotopic interference occurs when the isotopic peaks of one molecule overlap with the signal of another molecule that has a similar mass-to-charge ratio (m/z). All naturally occurring elements, like carbon, have heavier, stable isotopes (e.g., ¹³C). This results in a molecule having a primary monoisotopic peak (M) as well as smaller M+1 and M+2 peaks at higher m/z values. In sphingolipid analysis, a common issue arises when a highly abundant species, like sphingosine (d18:1), is present. Its naturally occurring M+2 isotope peak can have the same m/z as a less abundant species, such as sphinganine (d18:0), leading to an overestimation of the latter if they are not chromatographically separated.[1]
Q2: Why are C17-based sphingolipids commonly used as internal standards?
A: C17 sphingolipids are ideal internal standards because they have an odd-numbered carbon chain length, which is naturally absent or present in very low amounts in most mammalian cells and tissues.[2] Mammalian sphingolipids typically have even-numbered chains (C16, C18, C20).[2] By using a C17 analog, researchers can introduce a chemically and physically similar molecule that will behave almost identically during sample extraction and ionization but can be clearly distinguished by its unique mass in the spectrometer, thus avoiding overlap with endogenous analytes.[3][4]
Q3: Besides analyte overlap, can the internal standard itself cause interference?
A: Yes, in some cases, the internal standard can be a source of interference. For example, it was discovered that on some triple quadrupole instruments, an in-source dehydration product of the C25:0-Ceramide internal standard has an M+2 isotopologue with an m/z value that matches the MRM pair for the endogenous C24:1-Ceramide.[5] This can lead to an artificially inflated quantification of C24:1-Ceramide.[5] This highlights the importance of carefully validating internal standards and being aware of potential instrument-specific artifacts.
Q4: How can I correct for isotopic overlap if chromatographic separation is incomplete?
A: If co-eluting species cannot be fully separated, a mathematical correction can be applied.[1][6] This involves calculating the theoretical isotopic distribution of the interfering, high-abundance species. Based on its measured intensity, you can determine the contribution of its M+2 peak to the signal of the target analyte and subtract this calculated value from the measured peak area.[6]
Troubleshooting Guides
Problem 1: You observe an unexpectedly high signal for a saturated sphingolipid (e.g., sphinganine).
| Possible Cause | Recommended Solution |
| Isotopic Interference: The M+2 peak of a much more abundant unsaturated analog (e.g., sphingosine) is co-eluting and artificially inflating the sphinganine signal.[1] | 1. Optimize Chromatography: Modify your LC gradient, mobile phase, or column to achieve baseline separation of the interfering species. This is the most robust solution.[1] 2. Apply Isotope Correction: If complete separation is not possible, use a validated algorithm to calculate and subtract the isotopic contribution from the interfering peak.[6] |
| In-source Fragmentation: The instrument conditions are causing an unsaturated species to become reduced within the ion source, generating a signal at the m/z of the saturated species. | Optimize MS Source Parameters: Adjust ion source parameters such as temperature and voltages to minimize in-source reactions. This often requires systematic tuning for each class of compounds. |
Problem 2: Poor accuracy or reproducibility in quantification results.
| Possible Cause | Recommended Solution |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of your analyte differently than your C17 internal standard. | 1. Improve Sample Cleanup: Implement additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. 2. Adjust Chromatography: Ensure the C17 internal standard co-elutes as closely as possible with the analyte of interest to experience similar matrix effects.[6][7] |
| Differential Fragmentation/Ionization: The C17 standard may not be a perfect surrogate for all endogenous species, especially for very-long-chain sphingolipids, leading to different ionization efficiencies or fragmentation patterns.[8][9] | 1. Use Class-Specific IS: Use an internal standard for each sphingolipid class (e.g., a C17-Cer for ceramides, C17-SM for sphingomyelins) for better accuracy.[3] 2. Generate Correction Factors: For high accuracy, develop and apply non-linear correction models that account for the difference in response between the analyte and the internal standard.[9] 3. Validate with Isotope-Labeled Standards: If possible, validate your quantification for key analytes using their stable isotope-labeled (e.g., ¹³C or d7) counterparts, which are considered the gold standard.[9] |
| Incorrect Internal Standard Concentration: The concentration of the C17 internal standard solution is inaccurate, or degradation has occurred. | Verify IS Concentration: Prepare fresh dilutions from a certified stock. Run a calibration curve of the internal standard to confirm its response and stability. |
Data & Experimental Protocols
Quantitative Data Tables
Table 1: Common C17 Internal Standards for Sphingolipid Analysis
| Internal Standard | Abbreviation | Common Use |
| C17-Sphingosine | d17:1-So | Quantification of sphingosine and related free sphingoid bases.[8][10] |
| C17-Sphinganine | d17:0-Sa | Quantification of sphinganine and other saturated sphingoid bases.[8][10] |
| C17-Sphingosine-1-Phosphate | d17:1-So1P | Quantification of sphingosine-1-phosphate.[8][10] |
| C17-Sphinganine-1-Phosphate | d17:0-Sa1P | Quantification of sphinganine-1-phosphate.[8][10] |
| N-dodecanoyl-sphing-4-enine | C12:0-Ceramide | Often used with C17 bases in standard cocktails for ceramide quantification.[10] |
Table 2: Example Isotope Correction for Co-eluting Glucosylceramides (GluCer)
This table illustrates how to correct the peak area of GluCer 24:0, which can be overestimated due to interference from the M+2 isotope peak of the more abundant, co-eluting GluCer 24:1.[6]
| Spiked Amount of GluCer 24:1 (pmol) | Measured Area Ratio (GluCer 24:0 / IS) | Calculated Interference from GluCer 24:1 (M+2) | Corrected Area Ratio (GluCer 24:0 / IS) |
| 0 | 0.15 | 0.00 | 0.15 |
| 10 | 0.25 | 0.10 | 0.15 |
| 20 | 0.35 | 0.20 | 0.15 |
| 50 | 0.65 | 0.50 | 0.15 |
Data is illustrative, based on the principle described in the cited literature.
Experimental Protocol: LC-MS/MS for Sphingolipid Quantification
This protocol provides a general workflow for the analysis of sphingolipids using a C17 internal standard cocktail.[6][8][10]
-
Sample Preparation & Extraction:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add the C17 internal standard cocktail (e.g., LIPID MAPS™ LM-6002) to the homogenate before extraction.[8]
-
Perform a lipid extraction. A common method is a modified Bligh-Dyer or a single-phase extraction using butanol/methanol, which can be incubated at 48°C to ensure optimal recovery of sphingolipids.[10]
-
To reduce interference from glycerolipids, the extract can be subjected to mild alkaline hydrolysis (e.g., with 1 M KOH in methanol) for 2 hours at 37°C.[10]
-
Evaporate the final organic extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Supelco Discovery C18, 2.1 x 50 mm).[10]
-
Mobile Phase A: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[11]
-
Mobile Phase B: Acetonitrile/Isopropanol/Water (10:88:2, v/v/v) with 0.02% formic acid and 2 mM ammonium formate.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B to elute lipids based on polarity. A total run time, including re-equilibration, is typically between 5 and 15 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization in positive mode (ESI+) for most sphingolipids like ceramides, sphingoid bases, and sphingomyelins.[4]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[4]
-
MRM Transitions: Define specific precursor-product ion pairs for each analyte and internal standard. For sphingoid bases (d18:1) and ceramides, a common product ion scan is for m/z 264.4, which corresponds to the sphingosine backbone.[4]
-
Optimization: Optimize source parameters (e.g., voltages, temperature) and collision energies for each MRM transition to achieve the maximum signal.[10]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding C17 internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve generated by spiking known amounts of authentic standards into a representative matrix.
-
Visualizations
Caption: Workflow for C17 sphingolipid quantification.
Caption: Troubleshooting logic for isotopic interference.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of 4-hydroxysphinganine detection in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 4-hydroxysphinganine (phytosphingosine) in complex biological samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 4-hydroxysphinganine, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing a weak or no signal for 4-hydroxysphinganine in my LC-MS/MS analysis?
Answer: Poor signal intensity for 4-hydroxysphinganine can stem from several factors throughout the analytical workflow.[1] Consider the following potential causes and solutions:
-
Inefficient Extraction: 4-hydroxysphinganine, being a polar lipid, might be lost during sample preparation.
-
Low Ionization Efficiency: 4-hydroxysphinganine may not ionize efficiently in the mass spectrometer source.
-
Solution 1: Optimize the mobile phase composition. The addition of a small amount of formic acid (e.g., 0.1-0.2%) can improve protonation and enhance the signal in positive ion mode.[4]
-
Solution 2: Consider chemical derivatization to introduce a readily ionizable group. Reagents that react with the primary amine or hydroxyl groups, such as o-phthalaldehyde (OPA) or dansyl chloride, can significantly improve sensitivity.[5][6]
-
-
Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned for the analyte.
-
Solution: Ensure the mass spectrometer is calibrated and tuned according to the manufacturer's recommendations.[1] Optimize the precursor and product ion selection in your Multiple Reaction Monitoring (MRM) method, as well as collision energy and other compound-specific parameters.
-
-
Sample Degradation: 4-hydroxysphinganine may degrade if samples are not handled or stored properly.
-
Solution: Keep biological samples frozen at -80°C until analysis.[7] Process samples on ice and avoid repeated freeze-thaw cycles.
-
Question: I am seeing high background noise or interfering peaks in my chromatogram. What can I do?
Answer: High background noise or the presence of interfering peaks can compromise the accurate quantification of 4-hydroxysphinganine. Here are some common causes and their solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 4-hydroxysphinganine.
-
Solution 1: Improve chromatographic separation. Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC) to separate the analyte from interfering matrix components.[4]
-
Solution 2: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.
-
Solution 3: Use a stable isotope-labeled internal standard for 4-hydroxysphinganine. This will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
-
Contamination: Contamination can be introduced from solvents, glassware, or the LC-MS system itself.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned. Regularly flush the LC system to remove any accumulated contaminants.
-
Question: My retention time for 4-hydroxysphinganine is shifting between injections. What is the cause?
Answer: Retention time shifts can lead to inaccurate peak integration and identification. The following factors can contribute to this issue:
-
Column Equilibration: The column may not be properly equilibrated between injections.
-
Solution: Ensure an adequate column re-equilibration step at the end of each gradient run.
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition can affect retention time.
-
Solution: Prepare fresh mobile phases daily and ensure they are well-mixed. Degas the solvents to prevent bubble formation.
-
-
Column Temperature Fluctuations: Variations in the column oven temperature can cause retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If other troubleshooting steps fail, it may be time to replace the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 4-hydroxysphinganine?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of 4-hydroxysphinganine.[1] The use of Multiple Reaction Monitoring (MRM) allows for the detection of very low concentrations of the analyte in complex matrices. To further enhance sensitivity, chemical derivatization of the primary amine or hydroxyl groups can be employed to improve ionization efficiency.[5][8]
Q2: How can I improve the sensitivity of 4-hydroxysphinganine detection?
A2: To enhance the sensitivity of 4-hydroxysphinganine detection, consider the following strategies:
-
Chemical Derivatization: This is a powerful technique to improve the ionization efficiency of 4-hydroxysphinganine. Derivatizing agents that react with the primary amine group, such as o-phthalaldehyde (OPA) or dansyl chloride, can introduce a more readily ionizable moiety.[5][6] Similarly, reagents targeting the hydroxyl groups can also be used.
-
Optimized Sample Preparation: A clean sample with minimal matrix interference is crucial for high sensitivity. Use a robust lipid extraction method and consider incorporating a solid-phase extraction (SPE) step for sample cleanup.
-
Advanced LC-MS/MS Techniques: Utilize the high sensitivity of modern triple quadrupole mass spectrometers operating in MRM mode. Fine-tuning of MS parameters, such as collision energy and source conditions, is essential.
Q3: What are the expected precursor and product ions for 4-hydroxysphinganine in positive ion mode ESI-MS/MS?
A3: In positive ion mode, 4-hydroxysphinganine (t18:0) will typically be detected as the protonated molecule [M+H]⁺. The exact m/z will depend on the specific chemical formula. Common fragmentation patterns involve the neutral loss of water molecules from the sphingoid backbone. For the d18:1 backbone, a characteristic fragment is m/z 264.4; for the t18:0 backbone (4-hydroxysphinganine), a fragment with a 16 amu higher precursor m/z that also produces the m/z 264.4 fragment is often observed and can be distinguished by its retention time.
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled version of 4-hydroxysphinganine (e.g., ¹³C- or ²H-labeled). This type of internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and other sources of variability. If a stable isotope-labeled standard is not available, a structurally similar sphingoid base with a different chain length (e.g., C17-phytosphingosine) can be used.
Quantitative Data Summary
The following tables summarize typical limits of detection for related sphingoid bases and the impact of derivatization on sensitivity enhancement for similar molecules.
Table 1: Reported Limits of Detection (LOD) for Sphingoid Bases using LC-MS/MS
| Analyte | Method | LOD | Reference |
| Sphingosine | HPLC-MS/MS | 9 fmol | [8] |
| Sphinganine | HPLC-MS/MS | 21 fmol | [8] |
| Sphingosine | HPLC-Fluorescence (OPA derivatization) | 2.6 ng | [9] |
| Sphinganine | HPLC-Fluorescence (OPA derivatization) | 3.0 ng | [9] |
Table 2: Examples of Sensitivity Enhancement through Derivatization for Analytes with Amine and Hydroxyl Groups
| Analyte Class | Derivatization Reagent | Fold Increase in Sensitivity | Reference |
| Amino acids & Organic acids | Acyl chloride & Amine tags | >75-fold | [9] |
| Vitamin D metabolites | Amplifex | 3 to 295-fold | [10] |
Experimental Protocols
Protocol 1: Extraction of 4-Hydroxysphinganine from Plasma
This protocol is adapted from established methods for sphingolipid extraction.[3][11]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the appropriate amount of a stable isotope-labeled 4-hydroxysphinganine internal standard.
-
Lipid Extraction:
-
Add 850 µL of a 2:1 (v/v) mixture of methanol:chloroform.
-
Vortex thoroughly for 1 minute.
-
Incubate at 38°C for 1 hour with shaking.
-
-
Phase Separation:
-
Add 75 µL of 1M KOH and incubate at 38°C for 2 hours for alkaline methanolysis to reduce phospholipid interference.[3]
-
Neutralize with 4 µL of glacial acetic acid.
-
Centrifuge at 20,000 x g for 15 minutes to separate the phases.
-
-
Sample Collection: Carefully transfer the organic (lower) phase to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 4-Hydroxysphinganine
This is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for separating sphingolipids.
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[4]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the sphingolipids. A typical gradient might start at 60% B and increase to 100% B over several minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (e.g., [M+H]⁺ for 4-hydroxysphinganine) and a characteristic product ion are monitored. These transitions should be optimized by direct infusion of a 4-hydroxysphinganine standard.
Visualizations
Caption: Experimental workflow for 4-hydroxysphinganine analysis.
Caption: Simplified de novo sphingolipid biosynthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. air.unimi.it [air.unimi.it]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of skin penetration of phytosphingosine by fluorescence detection and influence of the thermotropic behaviour of DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical derivatization as a tool for optimizing MS response in sensitive LC-MS/MS bioanalysis and its role in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of phytosphingosine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of phytosphingosine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chemical synthesis of phytosphingosine, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Stereocontrol and Diastereoselectivity Issues
-
Question: My synthesis resulted in a mixture of phytosphingosine stereoisomers. How can I improve the stereoselectivity?
Answer: Achieving the correct stereochemistry at the C-2, C-3, and C-4 positions is a primary challenge in phytosphingosine synthesis.[1][2][3] Several factors can influence stereoselectivity:
-
Choice of Chiral Precursor: Starting with a chiral building block that already contains some of the required stereocenters can simplify the synthesis and improve stereocontrol. D-lyxose, for example, can be a suitable starting material.[4]
-
Asymmetric Reactions: Employing well-established asymmetric reactions is crucial. For instance, the Sharpless asymmetric dihydroxylation can be used to introduce the diol functionality with high enantioselectivity.[1][5]
-
Intermediate Strategy: The use of cyclic intermediates, such as cyclic sulfates, can facilitate stereocontrolled transformations. These intermediates can be opened regioselectively to install the desired functional groups with the correct stereochemistry.[1][6]
-
-
Question: I am using a Sharpless Asymmetric Dihydroxylation, but the enantiomeric excess (e.e.) is low. What could be the problem?
Answer: Low enantiomeric excess in a Sharpless AD reaction can be due to several factors:
-
Ligand Purity: Ensure the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) is of high purity.
-
Reaction Temperature: The reaction is typically run at low temperatures. An elevated temperature can lead to a decrease in enantioselectivity.
-
Stoichiometry of Reagents: The ratio of the osmium catalyst, chiral ligand, and co-oxidant is critical. Deviations from the optimal stoichiometry can negatively impact the stereochemical outcome.
-
Substrate Purity: Impurities in the starting alkene can interfere with the catalytic cycle.
-
2. Protecting Group Strategies
-
Question: I am experiencing difficulty with the selective protection of the multiple hydroxyl and amino groups in my phytosphingosine precursor. What are some effective protecting group strategies?
Answer: A robust protecting group strategy is essential for the multi-step synthesis of phytosphingosine.[7][8] Key considerations include:
-
Orthogonality: Employ orthogonal protecting groups that can be removed under different conditions without affecting each other. For example, a Boc group (acid-labile) for the amine and silyl ethers (fluoride-labile) for the hydroxyl groups.
-
Bulky Protecting Groups: For selective protection of primary versus secondary hydroxyl groups, using bulky protecting groups like TBDPS can provide steric hindrance, favoring reaction at the less hindered primary position.
-
Formation of Cyclic Acetals: To protect vicinal diols, consider forming cyclic acetals like acetonides, which can be introduced and removed under specific acidic conditions.
-
-
Question: During the deprotection step, I am observing side reactions and decomposition of my product. How can I mitigate this?
Answer: Side reactions during deprotection are common and can often be addressed by:
-
Milder Deprotection Conditions: Investigate milder reagents or reaction conditions. For example, if a strong acid is causing decomposition, try a weaker acid or a Lewis acid-catalyzed deprotection.
-
Scavengers: In cases where reactive species are generated during deprotection (e.g., carbocations from Boc deprotection), the addition of a scavenger can trap these species and prevent side reactions.
-
Order of Deprotection: Carefully plan the sequence of deprotection steps to ensure that sensitive functionalities are unmasked at the appropriate stage of the synthesis.
-
3. Purification Challenges
-
Question: I am struggling to separate the desired phytosphingosine stereoisomer from other diastereomers by column chromatography. What can I do?
Answer: The separation of stereoisomers can be challenging due to their similar polarities.[9] Here are some tips:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities for your column chromatography. A shallow gradient of a more polar solvent in a less polar solvent can improve resolution.
-
Stationary Phase: While silica gel is commonly used, consider other stationary phases like alumina or reverse-phase silica if you are not achieving good separation.[9]
-
Derivatization: In some cases, derivatizing the mixture of stereoisomers to form diastereomeric derivatives can enhance their separation by chromatography. The protecting groups can be removed after separation.
-
-
Question: My final phytosphingosine product is not pure enough after column chromatography. What other purification techniques can I use?
Answer:
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification. Carefully select a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
-
Quantitative Data on Synthetic Routes
The following table summarizes reported yields for key steps in different synthetic approaches to phytosphingosine, providing a basis for comparison.
| Synthetic Approach | Key Step | Starting Material | Product | Reported Yield (%) | Reference |
| Cyclic Sulfate Intermediate | Osmium-catalyzed asymmetric dihydroxylation | 4-O-protected (E)-α,β-unsaturated ester | Diol ester | Excellent | [1] |
| Regioselective α-azidation of cyclic sulfate | Cyclic sulfate intermediate | 4-O-protected 2-azido ester | - | [1] | |
| Reduction of azido ester | 4-O-protected 2-azido ester | D-ribo-phytosphingosine | - | [1] | |
| Chiral Pool (from D-lyxose) | Multi-step synthesis | D-lyxose | Phytosphingosine | 28% (overall) | [4] |
| Fermentation & Deacetylation | Fermentation of Hansenula ciferrii | Glucose/Glycerol | Tetraacetylphytosphingosine (TAPS) | High | [10] |
| Base-catalyzed hydrolysis | Tetraacetylphytosphingosine (TAPS) | Phytosphingosine | High | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the chemical synthesis of phytosphingosine.
Protocol 1: Stereoselective Synthesis of D-ribo-Phytosphingosine via a Cyclic Sulfate Intermediate
This protocol is adapted from a stereocontrolled synthesis route.[1]
Step 1: Asymmetric Dihydroxylation
-
To a solution of the 4-O-protected (E)-α,β-unsaturated ester in a suitable solvent (e.g., t-BuOH/water), add the AD-mix-β and a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture vigorously at 0°C until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium sulfite and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography on silica gel.
Step 2: Formation of the Cyclic Sulfate
-
Dissolve the purified diol in a chlorinated solvent (e.g., carbon tetrachloride) and cool to 0°C.
-
Add thionyl chloride dropwise to the solution.
-
After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride and sodium periodate.
-
Stir the biphasic mixture vigorously until the reaction is complete.
-
Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate, dry, and concentrate.
-
Purify the cyclic sulfate by column chromatography.
Step 3: Regioselective Azide Opening and Reduction
-
Dissolve the cyclic sulfate in a suitable solvent (e.g., DMF) and add sodium azide.
-
Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
The resulting azido sulfate can be carried forward to the reduction step.
-
Reduce the azido group to an amine using a standard procedure such as a Staudinger reduction (triphenylphosphine followed by water) or catalytic hydrogenation.
-
Deprotect the remaining protecting groups under appropriate conditions to yield phytosphingosine.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Diagram 1: General Workflow for Phytosphingosine Synthesis via a Cyclic Sulfate Intermediate
Caption: A simplified workflow for the chemical synthesis of phytosphingosine.
Diagram 2: Logical Flow for Troubleshooting Stereoselectivity Issues
Caption: A decision-making diagram for addressing stereoselectivity problems.
References
- 1. A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Diverse Synthetic Approaches to Phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of D-erythro-sphingosine and D-erythro-azidosphingosine from D-ribo-phytosphingosine via a cyclic sulfate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of 4-hydroxysphinganine in vitro.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of 4-hydroxysphinganine (phytosphingosine) in your in vitro experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of 4-hydroxysphinganine in cell culture experiments. | Enzymatic Degradation: Cellular enzymes, particularly ceramidases, can metabolize 4-hydroxysphinganine. The degradation pathway involves fatty acid α-oxidation in the endoplasmic reticulum, catalyzed by enzymes such as aldehyde dehydrogenase (ALDH3A2) and 2-hydroxyacyl-CoA lyase 2 (HACL2).[1][2] | - Use Ceramidase Inhibitors: Incorporate specific inhibitors into your cell culture medium. For alkaline ceramidases, D-erythro-MAPP (D-e-MAPP) can be used at a concentration of 1-5 µM.[3] For general ceramidase inhibition, N-oleoylethanolamine (NOE) is an option.[3] Ceranib-2 has also been shown to be effective in cell-based assays.[4] - Optimize Cell Line: If possible, use cell lines with lower known ceramidase activity. |
| Degradation of 4-hydroxysphinganine in acellular assays or solutions. | Oxidative Damage: 4-hydroxysphinganine is susceptible to oxidation, especially when exposed to air, light, or pro-oxidant agents in the buffer. | - Add Antioxidants: Supplement your solutions with antioxidants. Common choices include Vitamin E (alpha-tocopherol), butylated hydroxytoluene (BHT), or ascorbic acid. Start with a concentration range of 10-50 µM and optimize for your specific assay. - Use Freshly Prepared Solutions: Prepare 4-hydroxysphinganine solutions immediately before use. - Degas Buffers: To minimize dissolved oxygen, degas your buffers and solutions. |
| Precipitation of 4-hydroxysphinganine in aqueous solutions. | Poor Solubility: 4-hydroxysphinganine has low solubility in aqueous buffers. | - Use a Suitable Solvent: Dissolve 4-hydroxysphinganine in an organic solvent such as ethanol or DMSO before diluting it into your aqueous experimental medium.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system. - Complex with a Carrier: For cell culture, pre-complexing 4-hydroxysphinganine with bovine serum albumin (BSA) can improve its solubility and delivery to cells. |
| Variable results between experimental repeats. | Inconsistent Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | - Proper Storage: Store solid 4-hydroxysphinganine at -20°C.[6] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Protect from Light: Store stock solutions and handle experimental setups in a way that minimizes exposure to direct light. Use amber vials or wrap containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-hydroxysphinganine in vitro?
A1: In biological systems, the primary degradation pathway is enzymatic. 4-hydroxysphinganine is a product of ceramide hydrolysis by ceramidases. It can then be further metabolized through a series of reactions, including phosphorylation and fatty acid α-oxidation, which occurs in the endoplasmic reticulum.[1][2] Key enzymes in this downstream pathway include aldehyde dehydrogenase (ALDH3A2) and 2-hydroxyacyl-CoA lyase 2 (HACL2).[1][2]
Q2: How can I inhibit enzymatic degradation of 4-hydroxysphinganine in my cell culture experiments?
A2: The most effective strategy is to use specific enzyme inhibitors. You can target ceramidases, which are key to the initial breakdown of ceramides to form sphingoid bases.
-
D-erythro-MAPP (D-e-MAPP): An inhibitor of alkaline ceramidases with an IC50 of 1-5 µM.[3]
-
N-oleoylethanolamine (NOE): A broader inhibitor of both acidic and alkaline ceramidases.[3]
-
Ceranib-2: A ceramidase inhibitor that has shown efficacy in cell-based assays.[4]
It is crucial to determine the optimal, non-toxic concentration of these inhibitors for your specific cell line and experimental conditions.
Q3: Is 4-hydroxysphinganine susceptible to non-enzymatic degradation?
A3: Yes, 4-hydroxysphinganine can undergo non-enzymatic degradation, primarily through oxidation. Exposure to atmospheric oxygen, certain metal ions, and light can lead to the formation of oxidation products, compromising the integrity of the molecule. Therefore, it is important to handle it in an environment with minimal exposure to these factors.
Q4: What are the best practices for preparing and storing 4-hydroxysphinganine stock solutions?
A4: To ensure the stability of your 4-hydroxysphinganine stock solutions, follow these best practices:
-
Solvent: Dissolve solid 4-hydroxysphinganine in a high-purity organic solvent such as ethanol or DMSO.
-
Storage Temperature: Store the solid compound at -20°C.[6] Once dissolved, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. Using single-use aliquots is highly recommended.
-
Protect from Light: Store stock solutions in amber glass vials or tubes wrapped in aluminum foil to prevent photodegradation.
Q5: How can I quantify the concentration and degradation of 4-hydroxysphinganine in my samples?
A5: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for quantifying 4-hydroxysphinganine.[7] This technique allows for the separation of 4-hydroxysphinganine from other lipids and potential degradation products, and its sensitive detection and quantification.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 4-Hydroxysphinganine Working Solution for Cell Culture
Objective: To prepare a 4-hydroxysphinganine solution for treating cells in culture while minimizing degradation.
Materials:
-
4-hydroxysphinganine powder
-
Anhydrous ethanol or DMSO
-
Sterile-filtered Bovine Serum Albumin (BSA), fatty acid-free (10% w/v solution in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of 4-hydroxysphinganine powder.
-
Dissolve the powder in anhydrous ethanol or DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
-
Aliquot and store the stock solution:
-
Dispense the 10 mM stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the BSA-complexed working solution:
-
Warm the 10% BSA solution and your cell culture medium to 37°C.
-
In a sterile tube, add the required volume of the 10 mM 4-hydroxysphinganine stock solution to an appropriate volume of the 10% BSA solution to achieve a 1:1 molar ratio.
-
Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the final treatment medium:
-
Add the BSA-complexed 4-hydroxysphinganine to your pre-warmed cell culture medium to achieve the desired final concentration.
-
If using ceramidase inhibitors or antioxidants, add them to the medium at their optimized concentrations.
-
Gently mix the final treatment medium before adding it to your cells.
-
Protocol 2: Quantification of 4-Hydroxysphinganine by HPLC-MS/MS
Objective: To quantify the concentration of 4-hydroxysphinganine in in vitro samples.
Materials:
-
Internal standard (e.g., C17-4-hydroxysphinganine)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Lipid extraction solvent (e.g., chloroform:methanol 2:1 v/v)
-
HPLC column suitable for lipid analysis (e.g., C18 column)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To your cell lysate or culture medium sample, add a known amount of the internal standard.
-
Perform a lipid extraction using a suitable method, such as the Bligh-Dyer method with chloroform:methanol.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase of your HPLC method.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Use a gradient elution program with mobile phases appropriate for separating sphingolipids (e.g., a water/acetonitrile/formic acid system).
-
Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-hydroxysphinganine and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both 4-hydroxysphinganine and the internal standard.
-
Calculate the ratio of the peak area of 4-hydroxysphinganine to the peak area of the internal standard.
-
Determine the concentration of 4-hydroxysphinganine in your sample by comparing this ratio to a standard curve prepared with known concentrations of 4-hydroxysphinganine.
-
Visualizations
Caption: Enzymatic degradation pathway of 4-hydroxysphinganine.
Caption: Experimental workflow for in vitro studies with 4-hydroxysphinganine.
References
- 1. KR100343885B1 - A Process For Preparing Phytosphingosine Aqueous Solution - Google Patents [patents.google.com]
- 2. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. US6403111B1 - Method for preparing aqueous phytosphingosine solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sphinganine vs. 4-Hydroxysphinganine: A Comparative Guide to Their Roles in Ceramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of sphingolipid metabolism, ceramides stand out as critical signaling molecules and structural components of cellular membranes. The specific structure of a ceramide, dictated by its sphingoid base and fatty acid chain, determines its ultimate biological function. Two key precursors to distinct classes of ceramides are sphinganine and its hydroxylated derivative, 4-hydroxysphinganine (also known as phytosphingosine). While structurally similar, their metabolic fates and the functional properties of the resulting ceramides differ significantly. This guide provides an objective comparison of their roles in ceramide synthesis, supported by experimental data and detailed methodologies.
Core Functional Differences at a Glance
Sphinganine serves as a critical branch point in the de novo sphingolipid synthesis pathway. It can be directed towards the formation of conventional ceramides, characterized by a sphingosine backbone, or hydroxylated to produce 4-hydroxysphinganine, the precursor to phytoceramides. This fundamental divergence is governed by the action of specific enzymes, leading to ceramides with distinct structural features and tissue distributions.
Biosynthetic Pathways: Two Fates from a Common Precursor
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, ultimately yielding sphinganine. From this juncture, the pathway bifurcates:
-
The Dihydroceramide/Ceramide Pathway: Sphinganine is acylated by one of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of varying lengths. This reaction forms dihydroceramide. Subsequently, dihydroceramide desaturase 1 (DES1) introduces a 4,5-trans double bond into the sphinganine backbone of dihydroceramide to produce ceramide.
-
The Phytoceramide Pathway: Sphinganine can be hydroxylated at the C4 position to form 4-hydroxysphinganine. This reaction is catalyzed by a C4-hydroxylase. In mammals, this activity is primarily attributed to dihydroceramide desaturase 2 (DES2), a bifunctional enzyme that can also exhibit desaturase activity.[1][2] 4-hydroxysphinganine is then acylated by CerS to form phytoceramide (specifically, a dihydroceramide with a C4 hydroxyl group). Alternatively, dihydroceramide itself can be a substrate for C4-hydroxylation by DES2 to form phytoceramide.[3][4] Phytoceramides are particularly abundant in the skin, intestine, and kidneys.[1]
Quantitative Data Comparison
The efficiency of these divergent pathways is dictated by the kinetic properties of the involved enzymes. The following table summarizes key kinetic parameters for enzymes acting on sphinganine and its derivatives.
| Enzyme Family | Specific Enzyme/Condition | Substrate | Km | Vmax | Source |
| Ceramide Synthases (CerS) | Mammalian CerS (general) | Sphinganine | 2 - 5 µM | Not specified | [5][6] |
| Endogenous CerS (mouse liver) | NBD-sphinganine (C16:0 CoA) | ~3.6 µM | Not specified | [7] | |
| Endogenous CerS (mouse liver) | Sphinganine (C24:1 CoA) | ~3.1 µM | Not specified | [7] | |
| Dihydroceramide Desaturases/Hydroxylases | Mouse DES2 (recombinant) | N-octanoylsphinganine | 35 µM | 40 nmol·h⁻¹·mg⁻¹ | [3][4] |
| Rat Liver Microsomes (DES1) | N-octanoyldihydroceramide (C8-dhCer) | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol·min⁻¹·g⁻¹ | [8] | |
| Sphinganine Hydroxylase | Corn Microsomes | D-erythro-sphinganine | ~60 µM | Not specified | [9][10] |
Detailed Experimental Protocols
Accurate assessment of the metabolic fate of sphinganine and 4-hydroxysphinganine relies on robust enzymatic assays. Below are detailed protocols for key experiments.
Protocol 1: Ceramide Synthase (CerS) Activity Assay (Fluorescence-Based)
This protocol measures the N-acylation of a fluorescently labeled sphinganine analog.[7][11]
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.
- Substrates:
- NBD-sphinganine stock (1 mM in ethanol).
- Fatty acyl-CoA stocks (e.g., Palmitoyl-CoA, 10 mM in water).
- Enzyme Source: Cell or tissue homogenates (e.g., mouse liver) prepared in a suitable lysis buffer. Protein concentration should be determined via a BCA assay.
2. Assay Procedure:
- In a microcentrifuge tube, add 5-20 µg of protein from the cell/tissue homogenate.
- Add assay buffer to a final volume of 100 µL.
- Add the fatty acyl-CoA to a final concentration of 50 µM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding NBD-sphinganine to a final concentration of 10 µM.
- Incubate at 37°C for 30-120 minutes.
- Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).
3. Product Extraction and Analysis:
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).
- Spot the sample onto a silica TLC plate.
- Develop the TLC plate using a solvent system such as chloroform:methanol:acetic acid (90:10:10, v/v/v).
- Visualize the fluorescent NBD-labeled substrate and product (NBD-ceramide) bands under UV light and quantify using densitometry.
// Nodes
A[label="Prepare Reaction Mix\n(Homogenate, Buffer, Acyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Pre-incubate\n(37°C, 5 min)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Initiate Reaction\n(+ NBD-Sphinganine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Incubate\n(37°C, 30-120 min)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Stop Reaction & Extract Lipids\n(Chloroform:Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Analyze by TLC\n& Quantify", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Protocol 2: Dihydroceramide Desaturase (DES1) Activity Assay (Radiometric)
This protocol measures the formation of tritiated water ([³H]₂O) following the introduction of a double bond into a tritium-labeled dihydroceramide substrate.[8]
1. Reagent Preparation:
- Enzyme Source: Rat liver microsomes, prepared by differential centrifugation.
- Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4).
- Substrates:
- N-octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine ([³H]C8-dhCer).
- Unlabeled N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer).
- Cofactor: NADH solution (10 mM).
2. Assay Procedure:
- Prepare a reaction mixture containing rat liver microsomes (e.g., 400 µg protein), assay buffer, and NADH (final concentration ~1 mM) in a total volume of 200 µL.
- Prepare the substrate by mixing labeled [³H]C8-dhCer (e.g., 2 nM) and unlabeled C8-dhCer (e.g., 500 nM) and dissolving in a small amount of ethanol.
- Add the substrate mixture to the reaction tube to initiate the reaction.
- Incubate at 37°C for 20 minutes with gentle shaking.
- Terminate the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).
3. Product Separation and Quantification:
- Centrifuge the terminated reaction mixture to pellet the protein.
- Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) column. The unreacted lipophilic substrate will bind to the column, while the polar [³H]₂O will flow through.
- Wash the column with 2 mL of water and collect the eluate.
- Combine the initial flow-through and the wash eluate.
- Measure the radioactivity in an aliquot of the combined eluate using liquid scintillation counting. The amount of [³H]₂O formed is directly proportional to the DES1 activity.
Protocol 3: Dihydroceramide C4-Hydroxylase (DES2) Activity Assay
This protocol is based on the reconstitution of the hydroxylase activity using purified components and analysis by HPTLC.[3][4]
1. Reagent and Enzyme Preparation:
- Enzyme: Purified recombinant FLAG-tagged mouse DES2.
- Electron Transfer Components: Purified membrane form of cytochrome b₅ (mb₅) and NADH-cytochrome b₅ reductase (b₅R).
- Substrate: N-octanoylsphinganine (or another suitable dihydroceramide).
- Cofactor: NADH.
- Reaction Buffer: Buffer containing HEPES-KOH (pH 7.4), MgCl₂, and other necessary components.
2. Assay Procedure:
- In a reaction tube, combine purified FLAG–Des2 (e.g., 0.2 µg), mb₅ (e.g., 1.4 µM), b₅R, and a source of membrane lipids (e.g., bovine erythrocyte membrane extract) in the reaction buffer.
- Add the substrate, N-octanoylsphinganine, to the desired final concentration (e.g., for Kₘ determination, this would be varied).
- Initiate the reaction by adding NADH.
- Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and extract the lipids using a chloroform:methanol solvent system.
3. Product Analysis:
- Dry the extracted lipids and resuspend in a small volume of solvent.
- Apply the sample to a high-performance thin-layer chromatography (HPTLC) plate.
- Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 60:35:8, v/v/v).
- Visualize the substrate and the hydroxylated product (N-octanoyl-4-hydroxysphinganine) by staining with a reagent like primuline.
- Quantify the product spot using densitometry and compare it to a standard curve.
// Nodes
A[label="Combine Purified Enzymes\n(DES2, mb5, b5R) & Lipids", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Add Substrate\n(e.g., N-octanoylsphinganine)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Initiate Reaction\n(+ NADH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Incubate\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Stop Reaction & Extract Lipids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Analyze by HPTLC\n& Quantify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
References
- 1. Identification of the human sphingolipid C4-hydroxylase, hDES2, and its up-regulation during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry for 4-Hydroxysphinganine Measurement: A Comparative Guide
In the realm of lipidomics and drug development, accurate quantification of bioactive lipids is paramount. 4-hydroxysphinganine, also known as phytosphingosine, is a critical sphingolipid intermediate implicated in various cellular processes, including apoptosis and stress responses. Its precise measurement is crucial for understanding its physiological roles and for the development of therapeutics targeting sphingolipid metabolism. This guide provides a comprehensive cross-validation of two primary analytical techniques for 4-hydroxysphinganine measurement: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Performance
The choice between HPLC-FLD and LC-MS/MS for 4-hydroxysphinganine quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. While LC-MS/MS is generally considered the gold standard for its superior sensitivity and specificity, HPLC-FLD offers a robust and more accessible alternative.[1][2]
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, followed by chemical derivatization to produce a fluorescent product that is then detected. | Separation by chromatography, followed by ionization and mass-to-charge ratio analysis of the parent molecule and its fragments. |
| Specificity | Good, but susceptible to interference from other compounds that can be derivatized and fluoresce at similar wavelengths. | Very High. The use of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM) provides excellent specificity.[3] |
| Sensitivity (LOD/LOQ) | Generally in the low picomole to high femtomole range. A reported limit of quantification for a similar sphingolipid was 2 pmol.[4] | High, typically in the low femtomole range. For the related compound sphinganine, a limit of detection of 21 fmol has been reported.[5] |
| Linearity | Good, with correlation coefficients (r²) typically >0.99 over a defined concentration range.[6] | Excellent, with correlation coefficients (r²) typically >0.999 over a wide dynamic range. |
| Precision | Good, with intra- and inter-assay coefficients of variation (CVs) generally <15%.[4] | Excellent, with intra- and inter-assay CVs typically <10%. For sphinganine, overall CVs of 13% have been reported.[5] |
| Accuracy | Good, with recovery rates typically between 85-115%.[4] | Excellent, with accuracy typically within ±15% of the nominal value. |
| Throughput | Moderate. Derivatization steps can be time-consuming. | High. Modern systems with rapid chromatography can achieve analysis times of a few minutes per sample.[5] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of 4-hydroxysphinganine using both HPLC-FLD and LC-MS/MS.
HPLC with Fluorescence Detection (Post-Column Derivatization)
This method involves the separation of 4-hydroxysphinganine by reversed-phase HPLC, followed by post-column derivatization with o-phthalaldehyde (OPA) to form a fluorescent product.
1. Sample Preparation (Lipid Extraction):
-
Homogenize the biological sample (e.g., cells, tissue).
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture to isolate the lipid fraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A reported mobile phase for similar sphingoid bases is 50% acetonitrile containing formic acid and heptafluorobutyric acid.[8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Post-Column Derivatization:
-
Continuously mix the column eluent with an OPA reagent solution using a T-junction.
-
Allow the reaction to proceed in a reaction coil.
4. Fluorescence Detection:
-
Excitation Wavelength: ~340-360 nm
-
Emission Wavelength: ~435-455 nm[4]
5. Quantification:
-
Generate a calibration curve using known concentrations of 4-hydroxysphinganine standards.
-
Calculate the concentration in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).
1. Sample Preparation (Lipid Extraction):
-
Follow the same lipid extraction procedure as for the HPLC method.
-
It is highly recommended to add a stable isotope-labeled internal standard (e.g., 4-hydroxysphinganine-d3) prior to extraction to correct for matrix effects and variations in extraction efficiency.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transition:
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion to the product ion.
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration in unknown samples from this calibration curve.
Visualizing the Methodologies
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflows for HPLC-FLD and LC-MS/MS analysis.
Caption: Logical flow of the cross-validation process.
Signaling Pathway of 4-Hydroxysphinganine-Induced Apoptosis
4-hydroxysphinganine is not merely a structural component but also a pro-apoptotic signaling molecule. It can induce programmed cell death through pathways involving both death receptors and mitochondria.
Caption: 4-Hydroxysphinganine-induced apoptosis signaling pathway.[8][9][10]
Conclusion
Both HPLC-FLD and LC-MS/MS are viable techniques for the quantification of 4-hydroxysphinganine. The choice of method should be guided by the specific analytical needs. LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for applications requiring the detection of trace amounts or in complex biological matrices.[1][2] HPLC-FLD, while less sensitive, provides a reliable and cost-effective alternative for routine analysis where high sensitivity is not the primary concern. Proper method validation according to established guidelines is essential to ensure the accuracy and reliability of the data generated by either technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: Phytosphingosine vs. Phytosphingosine-1-Phosphate in Cellular Regulation
A Comparative Guide for Researchers and Drug Development Professionals
Phytosphingosine (PHS) and its phosphorylated counterpart, Phytosphingosine-1-Phosphate (P1P), are bioactive sphingolipids that play critical, yet often opposing, roles in fundamental cellular processes. While structurally similar, the presence of a phosphate group on P1P dramatically alters its signaling capabilities, leading to distinct downstream effects. This guide provides a comprehensive comparison of PHS and P1P, summarizing key experimental findings, detailing relevant methodologies, and visualizing their signaling pathways to aid researchers in navigating the functional differences between these two molecules.
Data Summary: A Tale of Two Fates
The differential effects of PHS and P1P are most pronounced in their influence on cell fate, with PHS being a potent inducer of apoptosis and P1P promoting cell proliferation and survival. The following table summarizes quantitative data from various studies, highlighting these contrasting activities.
| Parameter | Phytosphingosine (PHS) | Phytosphingosine-1-Phosphate (P1P) | Cell Type | Reference |
| Primary Effect | Induces Apoptosis | Promotes Cell Proliferation | Various Cancer Cell Lines, Human Dermal Fibroblasts | [1][2][3][4][5] |
| Mechanism of Action | Caspase-8, -9, -3 activation; Bax translocation; Cytochrome c release.[1][2][4][5] | Acts as a ligand for S1P receptors, particularly S1P4.[6] | Human Cancer Cells | [1][4][5][6] |
| Signaling Pathway Involvement | Death Receptor-independent caspase activation, mitochondrial apoptosis pathway.[1][5] | G-protein coupled receptor signaling, synergistic with EGF signaling.[3][7] | Human Cancer Cells, Human Dermal Fibroblasts | [1][3][5][7] |
| Other Notable Effects | Increases phytoceramide biosynthesis.[8][9] | Involved in stress signaling in plants.[10][11] | Human Keratinocytes, Plants | [8][9][10][11] |
Experimental Protocols: Methodologies for Interrogation
The distinct cellular outcomes induced by PHS and P1P necessitate specific experimental approaches for their study. Below are detailed protocols for key experiments frequently cited in the literature.
Apoptosis Induction by Phytosphingosine
Objective: To determine the pro-apoptotic activity of PHS on cancer cells.
Key Assays:
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of PHS for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Treat cells with PHS for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with PHS.
-
Lyse the cells to extract proteins.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9).
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
-
Western Blot for Apoptosis-Related Proteins:
-
Following PHS treatment, lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved PARP, cytochrome c in cytosolic fractions).
-
Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
-
Cell Proliferation Induced by Phytosphingosine-1-Phosphate
Objective: To assess the pro-proliferative effects of P1P, often in conjunction with growth factors.
Key Assays:
-
Cell Proliferation Assay (MTT or BrdU Assay):
-
Seed cells (e.g., human dermal fibroblasts) in a 96-well plate.[3]
-
Starve the cells in a low-serum medium to synchronize them.
-
Treat cells with P1P, a growth factor (e.g., EGF), or a combination of both.[3]
-
After the desired incubation period, perform an MTT assay as described above or a BrdU incorporation assay to measure DNA synthesis.
-
-
Gene Expression Analysis (Microarray or qRT-PCR):
-
Treat cells with P1P.[3]
-
Isolate total RNA from the cells.
-
For microarray analysis, hybridize labeled cDNA to a microarray chip to identify global changes in gene expression.[3]
-
For qRT-PCR, reverse transcribe the RNA to cDNA and perform real-time PCR using primers for specific cell cycle-related genes (e.g., Cyclin A2, B1, B2).[3]
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of PHS and P1P, as well as a typical experimental workflow for their comparison.
Caption: Phytosphingosine (PHS) induced apoptosis pathway.
Caption: P1P signaling pathway promoting cell proliferation.
Caption: Workflow for comparing PHS and P1P effects.
References
- 1. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphigosine-1-phosphate increases sensitivity of EGF-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of 4-hydroxysphinganine metabolism in yeast and plants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-hydroxysphinganine (phytosphingosine) metabolism in the budding yeast Saccharomyces cerevisiae and the model plant Arabidopsis thaliana. It highlights the key differences and similarities in the biosynthetic pathways, enzymatic machinery, and downstream signaling functions of this important bioactive sphingolipid.
Data Presentation: A Comparative Overview
Table 1: Key Enzymes in 4-Hydroxysphinganine Biosynthesis
| Feature | Saccharomyces cerevisiae (Yeast) | Arabidopsis thaliana (Plant) |
| Enzyme Name | Sphinganine C4-hydroxylase | Sphingoid base hydroxylase (SBH) |
| Gene Name(s) | SUR2 (SYR2, YPL028W)[1][2] | SBH1 (At1g69640) and SBH2 (At1g14290)[3][4] |
| Substrate(s) | Dihydrosphingosine (DHS) or Dihydroceramide[1] | Primarily Dihydrosphingosine (DHS)[4] |
| Enzyme Kinetics | Not available in the reviewed literature. | Not available in the reviewed literature. |
Table 2: 4-Hydroxysphinganine and its Phosphorylated Form in Cellular Signaling
| Feature | Saccharomyces cerevisiae (Yeast) | Arabidopsis thaliana (Plant) |
| Signaling Molecule | Phytosphingosine-1-phosphate (PHS-1-P) | Phytosphingosine-1-phosphate (PHS-1-P) |
| Primary Roles | Regulation of mitochondrial respiration.[5][6] | Response to abiotic stress (e.g., chilling), regulation of stomatal closure, and programmed cell death.[7][8] |
| Known Pathway Components | HAP complex (Hap2p, Hap3p, Hap4p, Hap5p)[5][6] | Mitogen-activated protein kinase 6 (MPK6), G-protein α-subunit (GPA1)[7][8] |
| Concentration Data | Specific concentrations are not readily available. | In Arabidopsis leaves, trihydroxy long-chain bases, including 4-hydroxysphinganine, constitute nearly 90% of the total long-chain bases in sphingolipids.[4] |
Metabolic and Signaling Pathways
The biosynthesis of 4-hydroxysphinganine is a conserved step in sphingolipid metabolism, yet the downstream signaling pathways have diverged to suit the specific physiological needs of yeast and plants.
Biosynthesis of 4-Hydroxysphinganine
In both yeast and plants, the synthesis of 4-hydroxysphinganine begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine (DHS). The key differentiating step is the hydroxylation at the C4 position of the sphingoid base.
Figure 1. Biosynthesis of 4-hydroxysphinganine in yeast and plants.
Phytosphingosine-1-Phosphate (PHS-1-P) Signaling
Once synthesized, 4-hydroxysphinganine can be phosphorylated by a sphingoid long-chain base kinase to form phytosphingosine-1-phosphate (PHS-1-P), a key signaling molecule in both organisms.
Figure 2. PHS-1-P signaling pathways in yeast and plants.
Experimental Protocols
This section provides a generalized workflow for the extraction and quantitative analysis of 4-hydroxysphinganine and other sphingolipids from yeast and plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow: Sphingolipid Analysis
Figure 3. General workflow for sphingolipid analysis.
Detailed Methodologies
1. Sphingolipid Extraction from Yeast (S. cerevisiae)
This protocol is adapted from established methods for yeast lipidomics.
-
Cell Culture and Harvest: Grow yeast cells in appropriate liquid medium to the desired optical density. Harvest cells by centrifugation.
-
Quenching Metabolism: Rapidly quench metabolic activity by resuspending the cell pellet in cold methanol or another appropriate quenching solution.
-
Lipid Extraction:
-
Resuspend the quenched cell pellet in a solvent mixture, such as isopropanol:heptane:water (55:20:25, v/v/v).[9]
-
Include internal standards for various sphingolipid classes for accurate quantification.
-
Homogenize the mixture using glass beads and vigorous vortexing.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the upper organic phase to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
De-esterify the sample using methylamine to remove glycerolipids that can interfere with the analysis.[9]
-
Resuspend the dried and de-esterified lipids in a solvent suitable for LC-MS/MS analysis, such as tetrahydrofuran:methanol:water (5:2:5, v/v/v) with 0.1% formic acid.[9]
-
2. Sphingolipid Extraction from Plants (A. thaliana)
This protocol is based on methods developed for Arabidopsis sphingolipid analysis.[7][10][11]
-
Tissue Collection and Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the frozen tissue to dryness.
-
Lipid Extraction:
-
Homogenize the lyophilized tissue to a fine powder.
-
Add a hot solvent, such as isopropanol with 0.1% butylated hydroxytoluene (BHT), to inactivate lipases.
-
Add a mixture of chloroform and water, and vortex thoroughly.
-
Include internal standards for quantification.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the lower organic phase.
-
Wash the organic phase with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants.
-
Dry the lipid extract under nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the different sphingolipid species. A gradient of solvents, such as water/acetonitrile or methanol with formic acid and ammonium formate, is typically employed.[8]
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize precursor and product ion pairs for each sphingolipid species and internal standard.
-
Generate standard curves for absolute quantification.
-
Conclusion
The metabolic pathways leading to the formation of 4-hydroxysphinganine are largely conserved between yeast and plants, highlighting its fundamental biological importance. However, the subsequent utilization of its phosphorylated form, PHS-1-P, in signaling cascades demonstrates significant divergence, reflecting the distinct cellular and environmental challenges faced by these organisms. While yeast employs PHS-1-P in the regulation of core metabolic processes like mitochondrial respiration, plants have co-opted this signaling molecule for intricate responses to environmental stresses. Further research, particularly in obtaining detailed quantitative data, will be crucial for a more in-depth understanding of the nuanced roles of 4-hydroxysphinganine and its derivatives in these diverse eukaryotic systems. This knowledge can be instrumental for researchers in microbiology, plant science, and drug development, offering potential targets for antifungal agents or strategies for enhancing plant stress resilience.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxylation of Saccharomyces cerevisiae ceramides requires Sur2p and Scs7p [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic and Phosphoproteomic Analyses of Yeast Reveal the Global Cellular Response to Sphingolipid Depletion* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast Sphingolipid-Enriched Domains and Membrane Compartments in the Absence of Mannosyldiinositolphosphorylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Validating the Pro-Apoptotic Effects of 4-Hydroxysphinganine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of 4-hydroxysphinganine (phytosphingosine) against other established anti-cancer agents. The data presented is compiled from multiple studies to offer an objective overview supported by experimental evidence. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Comparative Analysis of Apoptotic Induction
The pro-apoptotic efficacy of 4-hydroxysphinganine has been evaluated in various cancer cell lines. While direct head-to-head comparative studies with common chemotherapeutics are limited, this section compiles data from independent studies to draw a comparative overview.
Table 1: In Vitro Efficacy of 4-Hydroxysphinganine in Inducing Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Exposure Time | Apoptotic Effect | Citation |
| Jurkat | Human T-cell lymphoma | 10 µg/ml | 6 hours | ~75% of cells in sub-G1 phase | [1] |
| NCI-H460 | Non-small cell lung cancer | 10 µg/ml | 6 hours | Significant increase in sub-G1 population | [1] |
| A549 | Lung adenocarcinoma | Dose-dependent | Not Specified | Increased Bax/Bcl-2 ratio, cytochrome c release | [2][3] |
| Transformed Type I HBEC | Human Breast Cancer | 4 µM (IC50) | Not Specified | Induction of apoptosis | [4] |
| HCT-116 | Human Colon Cancer | Not Specified | Not Specified | Induction of apoptosis | [5] |
Table 2: Comparative Pro-Apoptotic Effects of Standard Chemotherapeutic Agents (for reference)
| Agent | Cancer Cell Line | Concentration | Exposure Time | Apoptotic Effect | Citation |
| Doxorubicin | HL-60 | 1.0 µM | 24 hours | Significant induction of apoptosis | [6] |
| Doxorubicin | H9c2 (cardiomyocytes) | 1 µM | 24 hours | Significant increase in apoptosis | [7] |
| Paclitaxel | HeLa, A549, Hep3B | 4 nM (with 15 µM apigenin) | 24 hours | Synergistic enhancement of apoptosis | [8] |
| Paclitaxel | AGS (gastric cancer) | Not Specified | 24-48 hours | Induction of intrinsic apoptosis | [9] |
| Cisplatin | C6 glioma | ~17.5 µM (EC50) | Not Specified | Dose-dependent reduction in caspase 3/7 activity | [10] |
Signaling Pathways of 4-Hydroxysphinganine-Induced Apoptosis
4-Hydroxysphinganine induces apoptosis through a multi-faceted approach, primarily involving the activation of the intrinsic and extrinsic apoptotic pathways.[11][12] Key events include the direct activation of caspase-8, independent of death receptor signaling, and the translocation of Bax to the mitochondria, leading to cytochrome c release and subsequent activation of caspase-9 and -3.[1][4][11][12] Furthermore, it has been shown to inhibit the pro-survival PI3K/Akt pathway.[13]
References
- 1. bosterbio.com [bosterbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Programmed Cell Death 1 Prevents Doxorubicin-Induced Apoptosis Through Autophagy Induction in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The C4-Hydroxyl Group: A Subtle Modification with a Profound Impact on Sphinganine's Biological Activity
A comprehensive analysis of how the C4-hydroxyl group, or its absence, dictates the functional roles of sphinganine and its closely related sphingolipid counterparts in critical cellular processes.
For researchers, scientists, and drug development professionals navigating the intricate world of sphingolipid signaling, understanding the nuanced effects of subtle structural modifications is paramount. This guide provides a detailed comparison of sphinganine and its C4-hydroxylated and C4-desaturated analogs, focusing on how the presence or absence of a hydroxyl group at the C4 position influences their roles in key cellular functions, including protein kinase C (PKC) inhibition and the induction of apoptosis.
Sphinganine and its Analogs: A Structural Overview
Sphinganine, a saturated 18-carbon amino alcohol, serves as a central precursor in the de novo synthesis of all sphingolipids. Its structure is deceptively simple, yet it forms the backbone of a diverse array of bioactive molecules. Two key modifications to this backbone give rise to molecules with distinct functional profiles:
-
Sphingosine: The introduction of a trans double bond between carbons 4 and 5 of sphinganine, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1), yields sphingosine. This desaturation process involves a transient hydroxylation at the C4 position.
-
Phytosphingosine (4-hydroxysphinganine): The direct addition of a hydroxyl group at the C4 position of sphinganine, catalyzed by sphinganine C4-hydroxylase (such as Des2 in mice), results in phytosphingosine.
This guide will dissect the functional consequences of these structural differences, supported by experimental data.
Comparative Analysis of Biological Activity
The presence or absence of the C4-hydroxyl group or the C4-C5 double bond significantly alters the biological activity of these sphingoid bases. Below is a summary of their comparative effects on two well-characterized cellular processes: Protein Kinase C (PKC) inhibition and apoptosis induction.
| Sphingoid Base | Structure | PKC Inhibition (IC50) | Apoptosis Induction (HCT-116 cells) |
| Sphinganine | Saturated C18 amino alcohol | Potent inhibitor | Induces apoptosis |
| Sphingosine | Unsaturated C18 amino alcohol (C4-C5 trans double bond) | Potent inhibitor (~10 µM) | Induces apoptosis |
| Phytosphingosine | Saturated C18 amino alcohol with C4-hydroxyl group | Potent inhibitor | Potently induces apoptosis |
Functional Impact of the C4-Hydroxyl Group
Protein Kinase C (PKC) Inhibition
Both sphinganine and sphingosine are well-established inhibitors of Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and survival. While both molecules exhibit potent inhibitory activity, the precise role of the C4-C5 double bond in sphingosine has been a subject of investigation. Studies have shown that both synthetic D-erythro-sphingosine and commercial sphingosine preparations effectively inhibit PKC in vitro.[1] One study reported an IC50 value of approximately 300 µM for sphingosine in inhibiting PKC extracted from vascular smooth muscle cells.[2] Although direct comparative studies providing IC50 values for both sphinganine and sphingosine under identical conditions are limited, the available evidence suggests that both are potent inhibitors.[3] The inhibitory mechanism is thought to involve the interaction of the positively charged amino group of the sphingoid base with the regulatory domain of PKC, thereby preventing its activation.[4]
Phytosphingosine, with its C4-hydroxyl group, also acts as an inhibitor of PKC, contributing to its anti-inflammatory and antiproliferative effects.[3] This suggests that the fundamental inhibitory action on PKC is a shared characteristic among these sphingoid bases, with the core structure of the long-chain amino alcohol being the primary determinant.
Induction of Apoptosis
A critical function shared by sphinganine, sphingosine, and phytosphingosine is their ability to induce programmed cell death, or apoptosis. This pro-apoptotic activity is of significant interest in cancer research.
A key study directly comparing the effects of sphinganine and sphingosine on human colon cancer cells (HCT-116) demonstrated that both sphingoid bases effectively induce apoptosis.[5] This finding is particularly noteworthy because it suggests that the C4-C5 trans double bond is not an absolute requirement for the apoptosis-inducing activity of the free sphingoid base, in contrast to its necessity in the context of ceramide.[5]
Quantitative Comparison of Apoptosis Induction in HCT-116 Cells [6]
| Treatment | Concentration | % DNA Fragmentation |
| Control | - | ~22% |
| Sphingosine | 35 µM | 37% |
| Sphinganine | 35 µM | 47% |
| C2-Ceramide | 35 µM | 38% |
| C2-Dihydroceramide | 35 µM | No significant increase |
As the data indicates, at a concentration of 35 µM, sphinganine induced a higher percentage of DNA fragmentation in HCT-116 cells compared to sphingosine, suggesting it may be a more potent pro-apoptotic agent in this cell line under these conditions.[6]
Phytosphingosine is also a potent inducer of apoptosis in various human cancer cell lines.[7][8] Its pro-apoptotic mechanism involves the activation of caspase-8 and the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c.[7][8] The presence of the C4-hydroxyl group in phytosphingosine appears to confer robust pro-apoptotic activity, comparable to that of sphingosine.[3]
Signaling Pathways and Experimental Workflows
To visualize the relationships between these molecules and their downstream effects, the following diagrams illustrate the sphingolipid metabolic pathway and a general workflow for assessing apoptosis.
Caption: De novo sphingolipid biosynthesis pathway.
Caption: Experimental workflow for apoptosis assay.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of PKC by sphingoid bases.
Materials:
-
Purified PKC enzyme
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
Sphinganine, Sphingosine, or Phytosphingosine (dissolved in an appropriate solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PS, DAG, and Histone H1.
-
Add varying concentrations of the sphingoid base inhibitor (sphinganine, sphingosine, or phytosphingosine) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc and immediately immersing it in cold 10% TCA.
-
Wash the discs extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the discs using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each concentration of the sphingoid base and determine the IC50 value.
Apoptosis Assay in HCT-116 Cells (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in HCT-116 cells treated with sphingoid bases using flow cytometry.
Materials:
-
HCT-116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sphinganine, Sphingosine, or Phytosphingosine (dissolved in a vehicle like DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of sphinganine, sphingosine, or phytosphingosine for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V-FITC and PI fluorescence.
Conclusion
The C4-hydroxyl group, or its absence in the form of a saturated or unsaturated bond, plays a pivotal role in modulating the biological functions of sphinganine and its derivatives. While sphinganine, sphingosine, and phytosphingosine all demonstrate the ability to inhibit Protein Kinase C and induce apoptosis, subtle differences in their potency exist. Notably, in HCT-116 colon cancer cells, sphinganine appears to be a more potent inducer of apoptosis than sphingosine, challenging the notion that the C4-C5 double bond is essential for this activity in free sphingoid bases. The direct presence of a C4-hydroxyl group in phytosphingosine also confers strong pro-apoptotic effects.
This comparative guide underscores the importance of considering the specific molecular structure of sphingolipids when investigating their roles in cellular signaling and developing novel therapeutic strategies. For researchers in drug development, the differential activities of these closely related molecules offer opportunities for the design of more specific and effective modulators of key cellular pathways.
References
- 1. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by sphingosine, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Lipidomics of Organisms with Varying Levels of 4-Hydroxysphinganine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic profiles of organisms with differing levels of 4-hydroxysphinganine (phytosphingosine), a key sphingolipid component. By examining genetically modified organisms, we can elucidate the functional significance of this molecule in cellular processes. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Sphingolipid Profiles
The following tables summarize the quantitative lipidomics data from studies on organisms with genetic modifications that alter the levels of 4-hydroxysphinganine and its derivatives.
Table 1: Sphingolipid Composition in Wild-Type vs. sbh1 sbh2 Double Mutant Arabidopsis thaliana
The sbh1 sbh2 double mutant of Arabidopsis thaliana is deficient in the two sphingoid base hydroxylase genes responsible for converting dihydroxy long-chain bases (LCBs) to trihydroxy LCBs, such as 4-hydroxysphinganine. This results in a complete lack of trihydroxy LCBs.[1]
| Lipid Class | Wild-Type (nmol/mg dry weight) | sbh1 sbh2 Mutant (nmol/mg dry weight) | Fold Change |
| Total Sphingolipids | ~12 | ~30 | ~2.5 |
| Trihydroxy LCBs | Present | Not Detected | Complete Ablation |
| Dihydroxy LCBs | Present | Enriched | Significant Increase |
| C16 Fatty Acid-Containing Sphingolipids | ~2.4 | ~18 | ~7.5 |
| Very-Long-Chain Fatty Acid-Containing Sphingolipids | ~9.6 | ~12 | ~1.25 |
Data adapted from Chen et al., 2008.[1] The study highlights that the absence of 4-hydroxysphinganine leads to a significant overall increase in sphingolipid content, particularly those containing C16 fatty acids.[1]
Table 2: Phytoceramide Levels in the Epidermis of Wild-Type vs. Degs2 Knockout Mice
DEGS2 is a bifunctional enzyme in mammals that possesses both Δ4-desaturase and C4-hydroxylase activity, with the latter being responsible for the production of phytoceramides (ceramides containing 4-hydroxysphinganine).[2]
| Ceramide Species | Wild-Type (relative abundance) | Degs2 KO (relative abundance) | % Reduction in Degs2 KO |
| Phytosphingosine (PHS)-Ceramides | 100% | Greatly Reduced | Significant |
| Acyl-PHS-Ceramides | 100% | ~33% of Wild-Type | ~67% |
| Dihydrosphingosine (DHS)-Ceramides | Baseline | Increased | - |
Data adapted from Mizutani et al., 2023.[2] The loss of DEGS2 function leads to a dramatic reduction in phytoceramides and a corresponding accumulation of the precursor, dihydroceramides.[2]
Experimental Protocols
Sphingolipid Extraction from Plant and Animal Tissues
This protocol is a modified version of the Folch method, suitable for the extraction of a broad range of sphingolipids.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Homogenizer (e.g., bead-based miller or sonicator)
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Homogenization: Weigh the tissue sample (e.g., 100 mg of plant leaves or mouse epidermis) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be at least 20 times the tissue volume. Add BHT to a final concentration of 0.01% to prevent oxidation.
-
Phase Separation: After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a clean glass vial.
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, the upper aqueous phase and the protein interface can be re-extracted with 2 volumes of chloroform. The lower organic phase from this second extraction is then combined with the first.
-
Drying: The pooled organic phase is dried under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
Storage: The dried lipid extract is stored at -80°C until analysis.
LC-MS/MS Analysis of Sphingolipids
This protocol provides a general framework for the separation and quantification of sphingolipids using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for C18 Reverse-Phase Column):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the lipids based on their polarity.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is generally used for the detection of sphingoid bases and ceramides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known sphingolipid species. Precursor ion scanning for the characteristic fragments of sphingoid backbones can be used for discovery.
-
Collision Energy and other MS parameters: These need to be optimized for each specific instrument and analyte.
Data Analysis:
-
Peak integration is performed using the instrument's software.
-
Quantification is achieved by comparing the peak areas of the endogenous lipids to those of a known amount of internal standards (e.g., isotopically labeled sphingolipids) spiked into the sample prior to extraction.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: De novo sphingolipid biosynthesis pathway highlighting the formation of 4-hydroxysphinganine.
Caption: A typical experimental workflow for comparative lipidomics analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxysphinganine (C17 Base): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-hydroxysphinganine (C17 base), also known as phytosphingosine, ensuring compliance and minimizing risk.
Essential Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle 4-hydroxysphinganine with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles, and a lab coat.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 4-hydroxysphinganine is through a licensed chemical waste disposal service. This ensures the compound is managed in an environmentally responsible and compliant manner.
-
Segregation and Collection:
-
Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label should include the full chemical name: "4-hydroxysphinganine (C17 base)" or "Phytosphingosine," the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held 4-hydroxysphinganine must be triple-rinsed with a suitable solvent.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the solid 4-hydroxysphinganine.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[1]
-
Important Considerations:
-
Do not discharge 4-hydroxysphinganine or its rinsate into sewer systems or drains.[1]
-
Do not contaminate water, foodstuffs, feed, or seed with this chemical.[1]
Summary of Key Information
For quick reference, the following table summarizes the critical data regarding the disposal of 4-hydroxysphinganine.
| Characteristic | Information |
| Physical State | White to off-white solid[1] |
| Primary Hazards | Causes serious eye damage; Very toxic to aquatic life with long-lasting effects[5] |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1] |
| Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste; container can then be recycled or reconditioned[1] |
| Prohibited Disposal Methods | Discharge to sewer systems; contamination of water, foodstuffs, feed, or seed[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-hydroxysphinganine.
Caption: Disposal workflow for 4-hydroxysphinganine (C17 base).
References
Personal protective equipment for handling 4-hydroxysphinganine (C17 base)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-hydroxysphinganine (C17 base). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling analogous sphingolipids and solid organic compounds is strongly advised.
I. Compound Data and Hazard Assessment
Table 1: Physicochemical Properties of 4-hydroxysphinganine (C17 base)
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₇NO₃ | [2] |
| Molecular Weight | 303.48 g/mol | [2] |
| Appearance | Assumed to be a solid | General knowledge |
| Hazard Codes | Not available | [3] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal absorption. Consider double-gloving for added protection. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
III. Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of 4-hydroxysphinganine (C17 base).
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, handle as a spill and follow emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
B. Handling and Use
-
Designated Area: All handling of 4-hydroxysphinganine (C17 base) should occur in a designated area, preferably within a certified chemical fume hood to control airborne particulates.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in Table 2.
-
Weighing: To minimize dust generation, use a balance with a draft shield or conduct weighing within the fume hood.
-
Spill Prevention: Use a scoop or spatula to transfer the solid.[5] Avoid creating dust clouds.
-
Contamination Prevention: Do not return unused chemicals to the original container.[5]
C. Disposal Plan
As the hazardous waste classification for 4-hydroxysphinganine (C17 base) is not definitively established, it is prudent to treat it as chemical waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of in regular trash.[6]
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse the original container thoroughly with a suitable solvent.
-
Dispose of the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in accordance with institutional guidelines.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols in the handling of 4-hydroxysphinganine (C17 base).
Caption: Workflow for the safe handling of 4-hydroxysphinganine (C17 base).
References
- 1. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
